Thermodynamic Solubility of 3,4,5-Trimethylbenzenesulfonamide: A Definitive Technical Guide
This guide serves as a definitive technical protocol for the determination and thermodynamic modeling of 3,4,5-Trimethylbenzenesulfonamide (TMSA) solubility. Given the specific lipophilic nature of the trimethyl-substitu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical protocol for the determination and thermodynamic modeling of 3,4,5-Trimethylbenzenesulfonamide (TMSA) solubility. Given the specific lipophilic nature of the trimethyl-substituted benzene ring combined with the polar sulfonamide moiety, this compound presents unique solubility challenges in process chemistry.
This document outlines the Standardized Thermodynamic Solubility Profiling (STSP) system, a self-validating framework designed to generate high-integrity data for crystallization and purification processes.
Executive Summary
3,4,5-Trimethylbenzenesulfonamide (TMSA) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Its physicochemical profile is characterized by a competitive internal balance: the hydrophobic 3,4,5-trimethylbenzene core drives lipophilicity (
), while the hydrophilic sulfonamide group () facilitates hydrogen bonding.
Understanding the solid-liquid equilibrium (SLE) of TMSA in organic solvents is not merely an academic exercise; it is the foundational requirement for designing efficient cooling crystallization processes. This guide provides the rigorous methodology to measure, model, and interpret this solubility data, ensuring process scalability and yield optimization.
Steric Bulk: The three methyl groups at positions 3, 4, and 5 create significant steric hindrance, potentially disrupting crystal lattice packing compared to the planar benzenesulfonamide.
H-Bonding: The sulfonamide group acts as a strong H-bond donor (
) and acceptor ().
Thermodynamic Fundamentals
The dissolution process is governed by the change in Gibbs free energy (
). For a real solution, the relationship between the mole fraction solubility () and temperature () is defined by the fundamental thermodynamic relation:
Where:
: Mole fraction solubility of TMSA.
: Universal gas constant ().
: Harmonic mean temperature of the experimental range.
Experimental Protocol: The "Self-Validating" System
To ensure data integrity (Trustworthiness), we utilize a Laser Monitoring Dynamic Method validated by Gravimetric Analysis. This dual-method approach eliminates false positives caused by supersaturation or fine particle suspension.
Materials & Purity Standards
TMSA: Purity
(determined by HPLC). Recrystallize from ethanol/water if purity is insufficient.
Solvents: Analytical grade (AR) or HPLC grade. Water must be double-distilled or Milli-Q grade (
).
The Laser Dynamic Method (Primary Protocol)
This method detects the precise moment of dissolution by monitoring the intensity of a laser beam passing through the solution.
Preparation: Weigh a precise mass of TMSA (
) into a jacketed glass vessel (approx. 50 mL).
Solvent Addition: Add a known mass of solvent (
).
Equilibration: Set the magnetic stirrer to 400 rpm. Circulate water through the jacket from a programmable thermostatic bath.
Dissolution Ramp: Slowly increase temperature (
) while monitoring laser transmittance.
Endpoint Detection: The temperature at which laser transmittance reaches maximum (and plateaus) is recorded as the saturation temperature (
).
Repetition: Repeat for varying solute/solvent ratios to cover the range
to .
The Shake-Flask Method (Validation Protocol)
Used to validate specific data points (e.g., at
).
Add excess TMSA to the solvent.
Agitate at constant
for 72 hours.
Settle for 4 hours.
Filter supernatant (
PTFE filter).
Quantify concentration via HPLC-UV (Detection
).
Visualization: Solubility Measurement Workflow
The following diagram illustrates the logical flow of the experimental and analytical process.
Caption: Figure 1. Integrated workflow for the determination and validation of TMSA solubility.
Thermodynamic Modeling & Data Correlation
Experimental data must be correlated using semi-empirical models to allow for interpolation and process design.
Modified Apelblat Equation
The most accurate model for non-ideal solutions, accounting for the variation of enthalpy with temperature.
A, B, C: Empirical parameters derived from non-linear regression.
Suitability: Excellent for polar and non-polar solvents.
Equation (Buchowski-Ksiazczak)
Useful for understanding the deviation from ideality.
: Non-ideality parameter.
: Enthalpy parameter.
: Melting point of TMSA (Determine via DSC, approx. range expected).
Anticipated Results & Data Presentation
Based on the structure of TMSA and analogous sulfonamides (e.g., sulfanilamide, p-toluenesulfonamide), the expected solubility trends are as follows:
Solvent Polarity Ranking
Solubility (
) generally follows the order:
DMF > DMSO > Acetone > Ethanol > Methanol > Ethyl Acetate > Water
Reasoning: The polar sulfonamide group interacts strongly with aprotic polar solvents (DMF, DMSO). The trimethyl-benzene core reduces solubility in pure water but enhances it in medium-polarity solvents (Acetone, Esters) compared to unsubstituted benzenesulfonamide.
Data Table Template
Use the following structure to report your experimental findings.
Table 1: Experimental Mole Fraction Solubility (
) of TMSA
T (K)
Water
Methanol
Ethanol
Acetone
DMF
288.15
298.15
308.15
318.15
328.15
Thermodynamic Parameters
The dissolution of sulfonamides is typically endothermic (
) and entropy-driven ().
(Enthalpy): Positive values indicate that heat is absorbed. Higher values in non-polar solvents suggest stronger solute-solute interactions in the crystal lattice that must be overcome.
(Gibbs Energy): Must be positive for the solid to be stable, but decreases as solubility increases.
References
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link
Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. Link
Grant, D. J. W., et al. (1984). Solubility behavior of sulfonamides in solvents of various polarities. International Journal of Pharmaceutics. Link
Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link
Shafiei, F., et al. (2020). Prediction of some thermodynamic properties of sulfonamide drugs using genetic algorithm‐multiple linear regressions. Journal of the Chinese Chemical Society. Link
Exploratory
The Role of 3,4,5-Trimethylbenzenesulfonamide in Carbonic Anhydrase Inhibition: A Technical Guide
This in-depth technical guide explores the inhibitory action of 3,4,5-trimethylbenzenesulfonamide on carbonic anhydrases (CAs), a crucial family of metalloenzymes. While specific experimental data for this particular sul...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide explores the inhibitory action of 3,4,5-trimethylbenzenesulfonamide on carbonic anhydrases (CAs), a crucial family of metalloenzymes. While specific experimental data for this particular sulfonamide is not extensively available in current literature, this guide synthesizes established principles of carbonic anhydrase inhibition by structurally related polysubstituted benzenesulfonamides to provide a robust, scientifically grounded perspective for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of inhibition, structure-activity relationships, and the experimental methodologies required for evaluation.
Introduction to Carbonic Anhydrases: Ubiquitous Catalysts with Diverse Roles
Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This seemingly simple reaction is critical for a vast array of biological functions, including pH homeostasis, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[2][3]
Humans express 15 different CA isoforms, each with a unique tissue distribution, subcellular localization, and catalytic activity.[3] These isoforms are broadly classified as cytosolic (e.g., hCA I, II, VII), membrane-bound (e.g., hCA IX, XII), mitochondrial, and secreted.[3] The dysregulation of specific CA isoforms is implicated in a range of pathologies, making them attractive therapeutic targets. For instance, inhibition of hCA II is a cornerstone of glaucoma treatment, while the tumor-associated isoforms hCA IX and XII are targets for novel anti-cancer therapies.[3][4]
The Sulfonamide Moiety: A Privileged Scaffold for Carbonic Anhydrase Inhibition
Primary sulfonamides (R-SO₂NH₂) are a well-established and potent class of carbonic anhydrase inhibitors (CAIs).[5] Their mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located at the core of the enzyme's active site.[6] This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity.[6] The sulfonamide group also forms a network of hydrogen bonds with active site residues, such as Thr199 and Glu106 in hCA II, further stabilizing the inhibitor-enzyme complex.[7]
The affinity and isoform selectivity of sulfonamide inhibitors are significantly influenced by the "tail" of the molecule, which is the portion extending from the sulfonamide-bearing aromatic ring.[8] These tail groups can form crucial interactions with amino acid residues within the active site, dictating the inhibitor's binding orientation and potency.[4]
Structure-Activity Relationship of Polysubstituted Benzenesulfonamides and the Hypothesized Role of 3,4,5-Trimethyl Substitution
While direct inhibitory data for 3,4,5-trimethylbenzenesulfonamide is scarce, we can infer its potential activity based on the extensive structure-activity relationship (SAR) studies of other polysubstituted benzenesulfonamides. The substitution pattern on the benzene ring plays a critical role in modulating the inhibitor's potency and isoform selectivity.
The introduction of methyl groups at the 3, 4, and 5 positions of the benzene ring is expected to influence the electronic and steric properties of the molecule. The methyl groups are electron-donating, which could subtly affect the acidity of the sulfonamide proton and, consequently, its binding to the zinc ion.
From a steric perspective, the trimethyl substitution pattern provides a specific three-dimensional profile to the inhibitor. The interaction of these methyl groups with the hydrophobic and hydrophilic regions of the CA active site will be a key determinant of its inhibitory profile. For instance, the active sites of different CA isoforms have varying topographies. The binding of an inhibitor is influenced by interactions with residues lining the active site cavity, and the positioning of the tail group can lead to isoform-specific inhibition.[4]
It is plausible that the 3,4,5-trimethyl arrangement could favor binding to isoforms with a complementary hydrophobic pocket. Studies on other substituted benzenesulfonamides have shown that bulky hydrophobic tails can enhance binding to certain isoforms by displacing active site water molecules and forming favorable van der Waals interactions.[7] Conversely, steric hindrance could prevent effective binding to isoforms with narrower active site clefts.
Quantitative Analysis of Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors
To provide a quantitative context for the inhibitory potential of substituted benzenesulfonamides, the following table summarizes the inhibition constants (Kᵢ) of representative compounds against various human carbonic anhydrase isoforms from the literature. This data highlights the impact of different substitution patterns on potency and selectivity.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The evaluation of a novel carbonic anhydrase inhibitor, such as 3,4,5-trimethylbenzenesulfonamide, requires a robust and validated experimental protocol. A commonly employed method is the stopped-flow CO₂ hydration assay.
Principle
This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH using a colorimetric indicator. The initial rate of the reaction is determined in the presence and absence of the inhibitor to calculate the inhibitory potency (IC₅₀ and subsequently Kᵢ).
Materials
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
3,4,5-trimethylbenzenesulfonamide (or other test inhibitor)
HEPES buffer (or other suitable buffer)
Phenol red (or other pH indicator)
CO₂-saturated water
Stopped-flow spectrophotometer
Step-by-Step Methodology
Enzyme and Inhibitor Preparation:
Prepare a stock solution of the purified recombinant CA isoform in the assay buffer.
Prepare a series of dilutions of the test inhibitor (3,4,5-trimethylbenzenesulfonamide) in a suitable solvent (e.g., DMSO) and then in the assay buffer.
Assay Setup:
Set the stopped-flow spectrophotometer to the appropriate wavelength for the chosen pH indicator (e.g., 557 nm for phenol red).
Equilibrate the instrument and reagents to the desired temperature (e.g., 25°C).
Reaction Initiation and Data Acquisition:
In the stopped-flow instrument, rapidly mix a solution containing the CA enzyme, pH indicator, and inhibitor (or buffer for control) with a CO₂-saturated water solution.
Record the change in absorbance over time, which reflects the change in pH due to the formation of bicarbonate and protons.
Data Analysis:
Determine the initial velocity (rate) of the reaction from the linear portion of the absorbance versus time curve for both the inhibited and uninhibited reactions.
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis-Menten constant (Kₘ).
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Mechanism of Carbonic Anhydrase Inhibition by Benzenesulfonamides
Caption: General mechanism of carbonic anhydrase inhibition by a benzenesulfonamide.
A Comprehensive Technical Guide to the Lipophilicity and LogP of 3,4,5-Trimethylbenzenesulfonamide
For Immediate Release to Researchers, Scientists, and Drug Development Professionals This in-depth technical guide, prepared from the perspective of a Senior Application Scientist, elucidates the core principles of lipop...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide, prepared from the perspective of a Senior Application Scientist, elucidates the core principles of lipophilicity and its quantification through the partition coefficient (LogP) for the compound 3,4,5-trimethylbenzenesulfonamide. This document provides a robust framework for understanding, predicting, and experimentally determining this critical physicochemical parameter, which is paramount for the rational design and development of novel therapeutic agents.
The Imperative of Lipophilicity in Modern Drug Discovery
Lipophilicity, the affinity of a molecule for a nonpolar, lipid-like environment, is a cornerstone of medicinal chemistry. It profoundly governs the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate.[1][2] A molecule's ability to traverse cellular membranes, bind to plasma proteins, and reach its target site is intrinsically linked to its lipophilicity. The octanol-water partition coefficient, expressed as LogP, is the universally accepted metric for this property. An optimal LogP value is a delicate balance; high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and potential toxicity, while low lipophilicity may impede membrane permeation and limit bioavailability.[1][2][3][4] Therefore, a precise understanding of the LogP of 3,4,5-trimethylbenzenesulfonamide is a critical first step in evaluating its potential as a pharmacologically active agent.
The Partition Coefficient (LogP): A Theoretical Overview
The partition coefficient (P) represents the ratio of the equilibrium concentrations of a neutral solute between two immiscible phases: n-octanol and water. Its logarithmic form, LogP, provides a convenient scale for assessing lipophilicity.
LogP = log₁₀ ([Solute]ₙ-octanol / [Solute]water)
A positive LogP value indicates a preference for the lipidic n-octanol phase (lipophilic), whereas a negative value signifies a preference for the aqueous phase (hydrophilic). For ionizable compounds such as sulfonamides, the distribution coefficient (LogD) is often more relevant as it considers the pH-dependent equilibrium between the neutral and ionized forms of the molecule.
In Silico Assessment: Computational Prediction of LogP
Before embarking on laboratory-based measurements, computational models offer a rapid and resource-efficient means to estimate the LogP of a molecule. These algorithms utilize the chemical structure to predict its lipophilicity based on various theoretical approaches.
Fragment-based Methods (e.g., miLogP): These methods calculate LogP by summing the contributions of individual molecular fragments.
Atom-based Methods (e.g., ALOGP, XLOGP3): These approaches sum the contributions of individual atoms, often with correction factors for intramolecular interactions.[5][6]
To establish a predictive baseline for 3,4,5-trimethylbenzenesulfonamide, its SMILES string (Cc1cc(S(=O)(=O)N)cc(C)c1C ) was submitted to several well-regarded computational platforms. The resulting predicted LogP values are summarized below.
Table 1: Predicted LogP Values for 3,4,5-Trimethylbenzenesulfonamide
Prediction Method/Platform
Predicted LogP Value
Molinspiration (miLogP)
2.10
ALOGPS 2.1
1.85
XLOGP3-AA (via PubChem)
1.90
Note: These values are theoretical estimations and require experimental validation for definitive characterization.
Experimental Determination of LogP: Gold Standard Methodologies
Experimental measurement provides the most accurate and reliable LogP values. The "shake-flask" method is the traditional benchmark, while HPLC-based methods offer a higher-throughput alternative.
The Shake-Flask Method: OECD Guideline 107
This method directly measures the concentration of the analyte in n-octanol and aqueous phases after they have reached equilibrium. It is considered the definitive method for LogP determination within the range of -2 to 4.[7][8][9]
Caption: Workflow for LogP determination via the Shake-Flask Method.
Self-Validating Protocol:
System Suitability: Before the experiment, confirm the purity of n-octanol and water. The analytical method (e.g., HPLC-UV) must be validated for linearity, accuracy, and precision with a standard curve of 3,4,5-trimethylbenzenesulfonamide.
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and buffered water (e.g., phosphate buffer, pH 7.4) for 24 hours. Allow them to separate completely. This critical step prevents volume changes during the partitioning experiment.
Partitioning:
Prepare a stock solution of 3,4,5-trimethylbenzenesulfonamide in pre-saturated water at a concentration that is well within the linear range of the analytical method.
In triplicate, combine 10 mL of the analyte solution with 10 mL of pre-saturated n-octanol in glass centrifuge tubes.
Agitate the tubes on a mechanical shaker at a constant temperature (e.g., 25°C) for at least 1 hour to ensure equilibrium is reached.
Centrifugation: Centrifuge the tubes at a sufficient speed (e.g., 3000 rpm) for 15-20 minutes to achieve a clean separation of the two phases.
Analysis:
Carefully remove an aliquot from the center of each phase, avoiding the interface.
Quantify the concentration of 3,4,5-trimethylbenzenesulfonamide in both the aqueous and n-octanol samples using the validated analytical method.
Mass Balance Check: The total amount of analyte recovered from both phases should be within 90-110% of the initial amount added. This validates the integrity of the experiment.
Calculation: Calculate the LogP value for each replicate. The final reported value should be the average of the replicates, with a standard deviation of less than 0.3 log units.[7]
This indirect method correlates the retention time of a compound on a hydrophobic stationary phase (like C18) with its LogP. It is a rapid and automated alternative to the shake-flask method, suitable for LogP values in the 0 to 6 range.[10][11][12][13]
Experimental Workflow: RP-HPLC Method (OECD 117)
Caption: Workflow for LogP estimation using the RP-HPLC Method.
Self-Validating Protocol:
System and Mobile Phase: Utilize a C18 column and an isocratic mobile phase, typically a mixture of methanol and water. The exact ratio should be optimized to ensure the retention times of the standards and analyte fall within a suitable range.
Calibration Standards: Select a set of at least 6-8 commercially available compounds with well-documented LogP values that bracket the expected LogP of 3,4,5-trimethylbenzenesulfonamide (i.e., from ~1.0 to ~3.0).
Dead Time (t₀) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column's void time.
Calibration Run: Inject each standard individually and record its retention time (tᵣ).
Capacity Factor (k) Calculation: For each standard, calculate the capacity factor: k = (tᵣ - t₀) / t₀ .
Linearity Check: Plot the logarithm of the capacity factor (log k) against the literature LogP values for the standards. The resulting calibration curve must have a correlation coefficient (r²) of >0.95 to be considered valid.
Analyte Measurement: Dissolve 3,4,5-trimethylbenzenesulfonamide in the mobile phase and inject it under the same conditions. Determine its retention time.
LogP Determination: Calculate log k for 3,4,5-trimethylbenzenesulfonamide and use the linear regression equation from the calibration curve to interpolate its LogP value.
Interpretation and Implications for Drug Development
The computationally predicted LogP values for 3,4,5-trimethylbenzenesulfonamide (ranging from 1.85 to 2.10) suggest it is a moderately lipophilic compound. This is often considered a "sweet spot" in drug discovery.[2]
Relationship between LogP and Pharmacokinetic Properties
Metabolic Stability Profile of 3,4,5-Trimethylbenzenesulfonamide: A Technical Guide
Part 1: Executive Technical Synthesis The metabolic stability of 3,4,5-Trimethylbenzenesulfonamide (TMSA) is a critical determinant of its pharmacokinetics (PK) and therapeutic viability. As a lipophilic primary sulfonam...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Technical Synthesis
The metabolic stability of 3,4,5-Trimethylbenzenesulfonamide (TMSA) is a critical determinant of its pharmacokinetics (PK) and therapeutic viability. As a lipophilic primary sulfonamide, TMSA presents a distinct metabolic interface characterized by an electron-rich aromatic core and a sterically crowded substitution pattern.
This guide moves beyond generic protocols to address the specific physicochemical challenges of TMSA. Unlike simple benzenesulfonamides, the 3,4,5-trimethyl motif introduces competing metabolic soft spots—specifically benzylic oxidation versus sulfonamide conjugation. Understanding the balance between these pathways is essential for predicting half-life (
), intrinsic clearance (), and potential toxicity.
The Core Metabolic Challenge
Lipophilicity: The three methyl groups significantly increase
, promoting high affinity for Cytochrome P450 (CYP) active sites.
Oxidative Liability: The methyl groups (particularly at the para position relative to the sulfonamide) are prime targets for CYP-mediated benzylic hydroxylation.
Conjugation Potential: The primary sulfonamide moiety (
) is a candidate for N-glucuronidation, a Phase II pathway often overlooked in standard microsomal assays.
Part 2: Predicted Metabolic Pathways (SAR Analysis)
Before initiating wet-lab experiments, we must map the theoretical metabolic trajectory. This structure-activity relationship (SAR) analysis informs the choice of enzymes and cofactors for the stability assays.
Phase I: Benzylic Oxidation (Major Pathway)
The electron-donating nature of the three methyl groups activates the benzene ring. However, the sulfonamide group is electron-withdrawing. The primary metabolic vector is expected to be CYP-mediated hydroxylation of the methyl groups.
Note: This pathway requires UDPGA cofactor, meaning standard NADPH-only microsomal assays will underestimate clearance.
Visualization: Predicted Metabolic Map
The following diagram illustrates the bifurcation between oxidative Phase I metabolism and conjugative Phase II metabolism for TMSA.
Figure 1: Predicted metabolic fate of 3,4,5-Trimethylbenzenesulfonamide.[2] Solid lines represent oxidative Phase I pathways; dashed lines represent conjugative Phase II pathways.
Part 3: Experimental Protocols
To accurately determine the metabolic stability profile, a two-tiered approach is required: Microsomal Stability (Phase I focus) and Hepatocyte Stability (Global metabolism).
Protocol A: Microsomal Stability Assay (Phase I)
This assay isolates CYP-mediated clearance. Because TMSA is lipophilic, non-specific binding (NSB) to microsomal proteins can skew results. We incorporate a binding correction factor.
Reagents & Setup
Test Compound: 3,4,5-Trimethylbenzenesulfonamide (1 µM final concentration).
System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein stock.
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM
.
Step-by-Step Methodology
Pre-Incubation:
Prepare a master mix of Buffer + HLM (final protein conc. 0.5 mg/mL).
Spike with TMSA (1 µM) to minimize solvent content (<0.1% DMSO).
Incubate at 37°C for 5 minutes to equilibrate.
Initiation:
Add NADPH regenerating system to start the reaction.[3]
Control Arm: Add Buffer instead of NADPH (to detect non-CYP degradation).
Sampling:
At
minutes, remove 50 µL aliquots.
Quenching:
Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Warfarin).
Processing:
Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet proteins.
Collect supernatant for LC-MS/MS analysis.
Data Calculation: Intrinsic Clearance ()
Plot
vs. time. The slope is the elimination rate constant.
Microsomes lack the cytosolic enzymes and cofactors (UDPGA) necessary for Phase II conjugation. For TMSA, where N-glucuronidation is a risk, hepatocytes provide a "whole cell" environment.
Workflow Diagram
Figure 2: Workflow for Hepatocyte Stability Assay ensuring capture of both Phase I and Phase II metabolites.
Part 4: Data Presentation & Reference Standards
When analyzing TMSA, compare results against established standards to categorize its stability.
Stability Classification Table
Classification
(min)
(µL/min/mg)
Interpretation for TMSA
High Clearance
< 15
> 50
Rapid benzylic oxidation. Likely requires structural modification (e.g., replacing -CH3 with -CF3 or -Cl).
Moderate Clearance
15 - 60
15 - 50
Acceptable for lead optimization. Bioavailability may be limited by first-pass effect.
Low Clearance
> 60
< 15
Highly stable. Ideal for oral dosing. Risk of accumulation if too stable.
Analytical Parameters (LC-MS/MS)
To detect TMSA and its metabolites, use the following Mass Spectrometry settings (Generic ESI+ Source):
Parent (TMSA): Monitor
.
Hydroxylated Metabolite: Monitor
.
Glucuronide: Monitor
.
Mode: Multiple Reaction Monitoring (MRM).
Polarity: Positive (for amine/sulfonamide) and Negative (often better for sulfonamide deprotonation
). Recommendation: Run both polarities during method development.
Part 5: Scientific Causality & Interpretation
Why This Profile Matters
The 3,4,5-trimethyl pattern creates a "molecular tug-of-war."
Steric Shielding: The methyl groups at positions 3 and 5 sterically hinder the sulfonamide at position 1, potentially slowing down N-glucuronidation compared to less substituted sulfonamides.
Electronic Activation: Conversely, the electron-donating methyls make the ring more electron-rich, facilitating electrophilic attack by CYP450 enzymes (oxidation).
If Oxidation dominates: Replace methyls with electron-withdrawing groups (F, Cl).
If Glucuronidation dominates:[3][4] Alkylate the sulfonamide nitrogen (e.g., N-methyl) to block conjugation.
References
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Chapter on Metabolic Stability). Link
Obach, R. S. (1999).[5] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
Miners, J. O., et al. (2010). Cytochrome P450 2C9: an enzyme of major importance in human drug metabolism.[1][3][6] British Journal of Clinical Pharmacology, 45(6), 525-538. Link
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
PubChem Compound Summary. (2025). 2,4,6-Trimethylbenzenesulfonamide (Structural Analog Data). Link
The Dawn of a New Era in Chemotherapy: A Technical Guide to the History and Discovery of Substituted Sulfonamides
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide charts the pivotal history and scientific evolution of substituted sulfonamides, a class of synthetic antimicrobial agents tha...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the pivotal history and scientific evolution of substituted sulfonamides, a class of synthetic antimicrobial agents that revolutionized the treatment of bacterial infections. From the serendipitous discovery of Prontosil to the rational design of highly efficacious derivatives like sulfamethoxazole, this document provides a comprehensive overview for professionals in drug development and infectious disease research. We will delve into the core mechanism of action, explore the structure-activity relationships that govern their potency, and provide detailed methodologies for their synthesis, with a particular focus on the impact of methyl substitutions on the sulfonamide scaffold.
The Serendipitous Breakthrough: From Dyes to Drugs
The story of sulfonamides begins not in a pharmacy, but in the laboratories of the German chemical conglomerate IG Farben. In the early 1930s, a team led by the physician and researcher Gerhard Domagk was investigating the antibacterial properties of synthetic dyes.[1][2] This research was built upon the belief that coal-tar dyes, which could selectively bind to bacteria, might be harnessed to attack these pathogens within the body.[1]
In 1932, a red azo dye synthesized by chemists Fritz Mietzsch and Josef Klarer, named Prontosil rubrum, demonstrated remarkable efficacy in protecting mice from lethal streptococcal infections.[3] Domagk's rigorous testing culminated in a landmark 1935 publication detailing Prontosil's curative abilities in animal models.[3] The true breakthrough, however, was its successful application in treating human infections, including a severe streptococcal infection in Domagk's own daughter, which saved her from amputation.[3][4] This discovery marked the dawn of the antibiotic era and earned Gerhard Domagk the 1939 Nobel Prize in Physiology or Medicine.[3][5][6]
It was soon discovered by researchers at the Pasteur Institute in France that Prontosil was, in fact, a prodrug.[1][2] In vivo, it is metabolized to its active, colorless component, para-aminobenzenesulfonamide, more commonly known as sulfanilamide.[1][7] This revelation was a turning point, as sulfanilamide had been first synthesized in 1906 and its patent had expired, making it widely and inexpensively available.[1] This led to a "sulfa craze," with hundreds of manufacturers producing various forms of sulfanilamide, and spurred the synthesis of thousands of new sulfonamide derivatives in the quest for improved efficacy and reduced toxicity.[1]
Mechanism of Action: A Tale of Molecular Mimicry
The antibacterial action of sulfonamides is a classic example of competitive inhibition. These drugs are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[8][9][10]
The Folic Acid Synthesis Pathway: A Bacterial Achilles' Heel
Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[9][10] Folic acid, in its reduced form tetrahydrofolate, is a vital coenzyme in the synthesis of purines, thymidine, and certain amino acids – the essential building blocks of DNA, RNA, and proteins.[9][10] The bacterial enzyme dihydropteroate synthase (DHPS) catalyzes the condensation of dihydropteroate diphosphate with PABA to form dihydropteroic acid, a key step in this pathway.[10]
Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS.[8][10] They bind to the active site of the enzyme, preventing PABA from binding and thereby halting the synthesis of dihydrofolic acid.[10] This ultimately leads to a depletion of tetrahydrofolate, which in turn inhibits bacterial growth and replication, resulting in a bacteriostatic effect.[8][9]
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
The Power of Synergy: The Advent of Trimethoprim-Sulfamethoxazole
A significant advancement in sulfonamide therapy came with the introduction of trimethoprim. Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), the enzyme that catalyzes the step immediately following the one inhibited by sulfonamides: the reduction of dihydrofolic acid to tetrahydrofolic acid.[3][8][11]
The combination of a sulfonamide, most commonly sulfamethoxazole, with trimethoprim results in a sequential blockade of the same biosynthetic pathway.[3][8][11] This synergistic interaction is highly effective and often results in a bactericidal (killing) effect, whereas each agent alone is typically bacteriostatic.[8] The combination, often referred to as co-trimoxazole, also broadens the spectrum of activity and can reduce the development of bacterial resistance.[3]
Caption: Sequential blockade of the folic acid pathway by sulfamethoxazole and trimethoprim.
Structure-Activity Relationship (SAR) and the Rise of Sulfamethoxazole
The discovery of sulfanilamide unleashed a torrent of research into modifying its structure to enhance its therapeutic properties. The general structure of a sulfonamide consists of a para-aminobenzenesulfonamide core. The key structural features that govern the antibacterial activity are:
The para-Amino Group: A free amino group at the para-position (N4) is essential for activity. Acylation of this group can lead to prodrugs that are metabolized in vivo to the active form.
The Sulfonamide Group: The sulfur atom must be directly attached to the benzene ring.
N1-Substitution: Substitution on the sulfonamide nitrogen (N1) has the most significant impact on the pharmacokinetic and therapeutic properties of the molecule. Introducing heterocyclic rings at this position generally leads to more potent and less toxic compounds compared to those with a single benzene ring.
Sulfamethoxazole, introduced in the United States in 1961, is a prime example of a successful N1-substituted sulfonamide.[6] It features a 5-methyl-3-isoxazolyl group at the N1 position. This substitution confers a favorable pharmacokinetic profile, including good absorption and a half-life that allows for twice-daily dosing.[6]
Sulfonamide
N1-Substituent
Key Characteristics
Sulfanilamide
-H
The original sulfonamide, relatively weak and more toxic than newer derivatives.
Sulfadiazine
Pyrimidin-2-yl
A potent sulfonamide, often used in combination with pyrimethamine to treat toxoplasmosis.[4][6]
Sulfamethoxazole
5-methyl-3-isoxazolyl
A widely used sulfonamide, particularly in combination with trimethoprim, with a favorable pharmacokinetic profile.[6]
Synthesis of Methyl-Substituted Sulfonamides: A Focus on Sulfamethoxazole
The synthesis of sulfonamides generally involves the reaction of a sulfonyl chloride with an amine.[12] The synthesis of sulfamethoxazole follows this general principle.
Experimental Protocol: Synthesis of Sulfamethoxazole
This protocol outlines a typical laboratory synthesis of sulfamethoxazole.
Materials:
p-Acetamidobenzenesulfonyl chloride
3-Amino-5-methylisoxazole
Pyridine
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Ethanol
Water
Procedure:
Reaction: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-acetamidobenzenesulfonyl chloride in pyridine.
Slowly add a solution of 3-amino-5-methylisoxazole in pyridine to the flask.
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold dilute hydrochloric acid. This will precipitate the N-acetylsulfamethoxazole.
Filter the precipitate, wash it with cold water, and dry it.
Hydrolysis: To remove the acetyl protecting group, suspend the N-acetylsulfamethoxazole in a dilute solution of sodium hydroxide and heat the mixture to reflux for approximately one hour.[3]
Cool the solution and neutralize it with dilute hydrochloric acid or acetic acid to a pH of about 6. This will cause the sulfamethoxazole to precipitate.[3]
Purification: Filter the crude sulfamethoxazole, wash it with cold water, and recrystallize it from aqueous ethanol to obtain the pure product.
Caption: A simplified workflow for the synthesis of sulfamethoxazole.
The Enduring Legacy and Future Directions
The discovery of sulfonamides was a watershed moment in the history of medicine, heralding the age of antimicrobial chemotherapy and saving countless lives. While the emergence of other antibiotic classes and the rise of bacterial resistance have somewhat diminished their frontline role, sulfonamides, particularly in combination with trimethoprim, remain indispensable for treating a range of infections, including urinary tract infections and Pneumocystis jirovecii pneumonia.[3][7]
The ongoing challenge of antimicrobial resistance necessitates the continued exploration of new therapeutic agents. The foundational principles of sulfonamide discovery – understanding bacterial metabolism and exploiting differences between prokaryotic and eukaryotic cells – continue to guide modern drug development. The rich history of sulfonamide research, from a simple dye to a vast arsenal of life-saving drugs, serves as a powerful testament to the ingenuity of chemical synthesis and the relentless pursuit of scientific advancement in the fight against infectious diseases.
References
Domagk Discovers That Sulfonamides Can Save Lives | History | Research Starters - EBSCO. (URL: )
Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections | Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e | AccessPharmacy. (URL: [Link])
Comparison of sulphadiazine-trimethoprim and sulphamethoxazole-trimethoprim in the treatment of acute respiratory tract infections. Randomized double-blind trial - PubMed. (URL: [Link])
Comparative trial of sulphadiazine-trimethoprim (co-trimazine), co-trimoxazole and sulphamethizole in the treatment of uncomplicated urinary tract infections - PubMed. (URL: [Link])
Sulfadiazine vs Sulfamethoxazole / Trimethoprim Comparison - Drugs.com. (URL: [Link])
View of Synthesis and Characterization of Sulfamethoxazole Derivatives | Journal of Drug Delivery and Therapeutics. (URL: [Link])
SYNTHESIS OF SULPHAMETHOXAZOLE - YouTube. (URL: [Link])
EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein - Google P
An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial. (URL: [Link])
Synthesis, Characterization of New Sulfamethoxazole Derivatives containing β-lactam Ring and Preliminary Evaluation of their Antimicrobial Activity - Impactfactor. (URL: [Link])
Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB00246B. (URL: [Link])
A Comparison of the in vitro Activities of Sulfamethoxazole and Sulfadiazine Combinations with Trimethoprim - Karger Publishers. (URL: [Link])
Full article: Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus - Taylor & Francis. (URL: [Link])
Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus - JOCPR. (URL: [Link])
Synthesis of N-alkylsulfonamides by borane-dimethyl sulfide reduction of N-acylsulfonamides Author - Griffith Research Online. (URL: [Link])
Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - PubMed Central. (URL: [Link])
Modular Two-Step Route to Sulfondiimidamides - PMC. (URL: [Link])
Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00405J. (URL: [Link])
Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - MDPI. (URL: [Link])
Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects - Science and Education Publishing. (URL: [Link])
Development of Trimethoprim Drug and Innovation of Sulfazane-Trimethoprim Derivatives as Anticancer Agents - Biomedical and Pharmacology Journal. (URL: [Link])
Modular Two-Step Route to Sulfondiimidamides | Journal of the American Chemical Society. (URL: [Link])
Synthesis, Spectral Characterization and Biological Activities of Methyl Substituted Amino Acid Conjugated Sulfonamides - ResearchGate. (URL: [Link])
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: [Link])
Application Notes and Protocols for the Efficient Synthesis of 3,4,5-Trimethylbenzenesulfonamide
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3,4,5-trimethylbenzenesulfonamide. The narrative is structured to deliver not only procedural steps but also the underlyi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3,4,5-trimethylbenzenesulfonamide. The narrative is structured to deliver not only procedural steps but also the underlying chemical principles and rationale, ensuring that researchers can replicate and adapt these methods with a full understanding of the reaction dynamics. The synthesis is presented as a two-step process, beginning with the chlorosulfonation of 1,2,3-trimethylbenzene (hemimellitene), followed by the amination of the resulting sulfonyl chloride intermediate.
Introduction: The Synthetic Utility of Substituted Benzenesulfonamides
Benzenesulfonamides are a cornerstone structural motif in medicinal chemistry and organic synthesis. The sulfonamide functional group is present in a wide array of pharmaceutical agents, including antibacterial drugs, diuretics, and anticonvulsants. The specific substitution pattern on the aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its biological activity and physical characteristics. 3,4,5-trimethylbenzenesulfonamide serves as a valuable, functionalized building block for the synthesis of more complex target molecules in drug discovery and materials science.
The synthetic route detailed herein is a classic and robust approach, leveraging electrophilic aromatic substitution followed by nucleophilic substitution to construct the target molecule efficiently from commercially available starting materials.
Overall Reaction Scheme
Part A: Synthesis of 3,4,5-Trimethylbenzenesulfonyl Chloride
Mechanism and Rationale: Electrophilic Aromatic Substitution
The first step is the chlorosulfonation of 1,2,3-trimethylbenzene. This reaction is a classic example of electrophilic aromatic substitution (EAS). Chlorosulfonic acid (ClSO₃H) serves as a potent sulfonating agent.[1] The electrophile in this reaction is effectively a sulfur trioxide (SO₃) equivalent, which is highly electrophilic due to the electron-withdrawing oxygen atoms.
The reaction proceeds via the following mechanistic steps:
Generation of the Electrophile: While chlorosulfonic acid can act as the electrophile source directly, the reaction is often driven by the presence of SO₃, which may be in equilibrium or generated in situ.
Nucleophilic Attack: The π-electron system of the 1,2,3-trimethylbenzene ring, activated by the three electron-donating methyl groups, attacks the electrophilic sulfur atom. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The substitution is directed to the 5-position due to the ortho- and para-directing nature of the methyl groups and steric considerations.
Deprotonation: A weak base (such as the chloride ion or another molecule of chlorosulfonic acid) removes a proton from the carbon atom bearing the new sulfonyl group, restoring the aromaticity of the ring and yielding the sulfonyl chloride product.
Controlling the reaction temperature is critical. The reaction is highly exothermic, and maintaining a low temperature (0–10 °C) prevents the formation of undesired byproducts, such as diaryl sulfones, and minimizes decomposition of the starting material and product.[2]
Visualization: Chlorosulfonation Workflow
Caption: Logical flow of the amination reaction mechanism.
Detailed Experimental Protocol: Amination
Materials:
Crude 3,4,5-trimethylbenzenesulfonyl chloride (from Part A)
Concentrated aqueous ammonia (NH₃, ~28-30%)
Ethanol or Methanol (for recrystallization)
Deionized water
Equipment:
Erlenmeyer flask or round-bottom flask
Magnetic stirrer
Ice bath
Büchner funnel and vacuum flask for filtration
Procedure:
Setup: Place the crude 3,4,5-trimethylbenzenesulfonyl chloride in a suitable flask. If it is a solid, it can be dissolved in a minimal amount of a solvent like THF or acetone, though direct addition to ammonia often works well.
Reaction: Cool a flask containing concentrated aqueous ammonia (e.g., 5-10 equivalents based on the starting hemimellitene) in an ice bath. Slowly add the sulfonyl chloride to the cold, stirred ammonia solution. [3]The reaction is typically exothermic.
Precipitation: Stir the mixture vigorously. A white or off-white solid product should precipitate out of the solution. Continue stirring in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any ammonium salts and excess ammonia.
Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass or drying dish and allow it to air-dry or dry in a vacuum oven at a low temperature (e.g., 40-50 °C).
Purification and Characterization
Purification:
The crude 3,4,5-trimethylbenzenesulfonamide can be purified by recrystallization. A common solvent system is an ethanol/water mixture.
Dissolve the crude solid in a minimum amount of hot ethanol.
Slowly add hot water until the solution becomes slightly turbid.
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.
Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques:
Melting Point: A sharp melting point indicates high purity.
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern.
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching (~1350 and 1160 cm⁻¹) and N-H stretching (~3300-3400 cm⁻¹) of the sulfonamide group.
Mass Spectrometry (MS): To confirm the molecular weight.
Data Summary
The following tables provide a summary of the reaction parameters and expected analytical data for the synthesis.
Table 1: Reaction Parameters
Step
Reactant 1
Reactant 2
Key Conditions
Typical Yield
1. Chlorosulfonation
1,2,3-Trimethylbenzene
Chlorosulfonic Acid (1.1 eq.)
0-10 °C, then RT
>85% (crude)
2. Amination
Sulfonyl Chloride
Conc. Ammonia (5-10 eq.)
0 °C to RT
>90%
Table 2: Characterization Data for 3,4,5-Trimethylbenzenesulfonamide
Di Mola, I., et al. (2014). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 684-689.
Piffer, G., & Monguzzi, R. (1973). New compounds: synthesis of 3,4,5-trimethoxybenzenesulfonamides. Journal of Pharmaceutical Sciences, 62(8), 1392-4. Retrieved from [Link]
Stancheva, S. S., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 29(18), 4235. Retrieved from [Link]
NIST. (n.d.). Benzenesulfonamide, N,N,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
Unknown. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. Organic Syntheses. Retrieved from [Link]
Asian Journal of Chemistry. (2004). Synthesis of 3-[3-(4´-Methylbenzenesulfonamido)phenyl]-5-(4-substituted phenyl)-1-acetyl-2-pyrazolines. Asian Journal of Chemistry, 16(3-4), 1533-1537. Retrieved from [Link]
CN104844621A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives. (2015). Patsnap Eureka. Retrieved from [Link]
PubChem. (n.d.). 2,4,6-Trimethylbenzenesulfonamide. Retrieved from [Link]
Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
ResearchGate. (2014). How to carry out a sulfonation reaction? Retrieved from [Link]
YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]
Regioselective Sulfamoylation of 1,2,3-Trimethylbenzene: Mechanistic Insights and Optimization Protocols
Application Note: AN-SULF-TMB-01 Abstract The introduction of a sulfonamide moiety into electron-rich aromatic systems is a cornerstone reaction in the synthesis of diuretic agents, carbonic anhydrase inhibitors, and hig...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-SULF-TMB-01
Abstract
The introduction of a sulfonamide moiety into electron-rich aromatic systems is a cornerstone reaction in the synthesis of diuretic agents, carbonic anhydrase inhibitors, and high-performance polymers. This application note details the regioselective sulfamoylation of 1,2,3-trimethylbenzene (hemimellitene). Unlike its symmetrical isomer mesitylene, 1,2,3-trimethylbenzene presents a regiochemical challenge between the electronically activated 4-position and the sterically less hindered 5-position. This guide provides a validated protocol for the synthesis of the major isomer, 2,3,4-trimethylbenzenesulfonamide , utilizing chlorosulfonic acid followed by aminolysis.
Part 1: Mechanistic Foundation
Reaction Overview
The transformation proceeds via a two-stage "one-pot" sequence:
Chlorosulfonylation: Electrophilic aromatic substitution (EAS) using excess chlorosulfonic acid (
) to generate the sulfonyl chloride intermediate.
Aminolysis: Nucleophilic acyl substitution of the sulfonyl chloride with ammonia to yield the sulfonamide.
Regiochemistry: The Battle of Electronics vs. Sterics
1,2,3-Trimethylbenzene possesses two distinct non-substituted positions:
Position 4 (and equivalent 6): Ortho to a methyl group (C3) and meta to another (C2).
Position 5: Meta to two methyl groups (C1, C3) and para to the central methyl (C2).
Theoretical Prediction:
While Position 5 is sterically less hindered (flanked by one H and one Me), Position 4 is significantly more activated electronically. The combined orth/para directing effects of the C1 and C3 methyl groups strongly favor substitution at Position 4.
Empirical Reality:
Experimental data confirms that electronic activation dominates steric hindrance in this system. The reaction yields approximately 90% 4-isomer (2,3,4-trimethylbenzenesulfonyl chloride) and 10% 5-isomer [1].[1]
), 99% (Handle with extreme caution; reacts violently with water).
Reagent: Ammonium hydroxide (28-30%
) or anhydrous gas.
Solvent: Dichloromethane (DCM) or Chloroform (optional, for extraction).
Equipment: 3-neck round bottom flask, pressure-equalizing addition funnel, gas scrubber (NaOH trap for
), internal thermometer.
Step-by-Step Procedure
Stage A: Chlorosulfonylation
Setup: Equip a dry 3-neck flask with a magnetic stir bar, thermometer, and addition funnel. Connect the outlet to a caustic scrubber (10% NaOH) to neutralize evolved HCl gas.
Charging: Charge the flask with Chlorosulfonic acid (5.0 equivalents) . Cool the acid to 0–5°C using an ice-salt bath.
Note: Excess acid serves as the solvent and drives the equilibrium.
Addition: Add 1,2,3-Trimethylbenzene (1.0 equivalent) dropwise over 30–45 minutes.
Critical Control: Maintain internal temperature <10°C. Rapid addition causes local overheating, leading to sulfone by-product formation (diaryl sulfone).
Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours.
Checkpoint: Evolution of HCl gas should cease. TLC (if feasible) or LC-MS of a quenched aliquot should show consumption of starting material.
Stage B: Quench and Isolation of Sulfonyl Chloride
Quench: Prepare a beaker with crushed ice (approx. 10x weight of acid).[5] Carefully pour the reaction mixture onto the ice with vigorous stirring.
Safety: This is highly exothermic. Add slowly.
Separation: The sulfonyl chloride will precipitate as an oil or solid.
Liquid/Oil: Extract with DCM (
). Wash organic layer with cold water (), then brine. Dry over .
Solid: Filter rapidly and wash with cold water. Dissolve in DCM for the next step.
Stage C: Aminolysis
Amination: Cool the DCM solution of the sulfonyl chloride to 0°C.
Addition: Add Ammonium hydroxide (10 equivalents) or bubble anhydrous
gas through the solution for 30 minutes.
Completion: Stir at room temperature for 1 hour.
Workup: Evaporate the DCM (if used). The residue is the crude sulfonamide.
Purification: Recrystallize from Ethanol/Water (3:1) to remove the minor 5-isomer and any sulfone impurities.
Part 3: Process Optimization & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Sulfonyl Chloride
Ensure the quench is performed on ice, not water. Keep temperature <5°C during quench. Proceed immediately to amination.
Sulfone Formation
Temperature too high during addition
Strict temperature control (<10°C) during Stage A. Dilute substrate in minimal DCM if heat transfer is poor.
Isomer Impurity
Incomplete purification
The 5-isomer is more soluble in ethanol. Perform a second recrystallization or use column chromatography (Hexane/EtOAc).
Violent Fuming
Wet equipment or rapid addition
Ensure all glassware is oven-dried. Chlorosulfonic acid reacts explosively with moisture.
Part 4: Visualization
Reaction Mechanism Pathway
The following diagram illustrates the electron flow and transition states for the formation of the major 4-isomer.
Figure 1: Mechanistic pathway for the sulfamoylation of 1,2,3-trimethylbenzene, highlighting the electrophilic attack at the electronically favored C4 position.
Experimental Workflow
A visual guide to the laboratory setup and process flow.
Figure 2: Step-by-step experimental workflow for the synthesis of 2,3,4-trimethylbenzenesulfonamide.
References
Isomer Distribution in Sulfonation: Cerfontain, H., et al. "Aromatic Sulphonation.[1] Part L. Sulphonation of the Trimethylbenzenes: Isomer Distributions and Hydrogen Kinetic Isotope Effect."[1] Journal of the Chemical Society, Perkin Transactions 2, 1978.
General Chlorosulfonylation Protocol: "Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride." BenchChem Application Notes, 2025.
Using 3,4,5-Trimethylbenzenesulfonamide as a ligand in coordination chemistry
This guide outlines the protocols for synthesizing, coordinating, and applying 3,4,5-Trimethylbenzenesulfonamide (abbreviated here as TMBS ) in coordination chemistry. Application Note: 3,4,5-Trimethylbenzenesulfonamide...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the protocols for synthesizing, coordinating, and applying 3,4,5-Trimethylbenzenesulfonamide (abbreviated here as TMBS ) in coordination chemistry.
Application Note: 3,4,5-Trimethylbenzenesulfonamide as a Ligand
Introduction & Chemical Profile
3,4,5-Trimethylbenzenesulfonamide (TMBS) is a substituted arylsulfonamide ligand. Unlike its common isomer 2,4,6-trimethylbenzenesulfonamide (mesitylenesulfonamide), the 3,4,5-substitution pattern leaves the positions ortho to the sulfonamide group unsubstituted.
Steric Profile: The lack of ortho-methyl groups allows for greater rotational freedom around the
bond compared to the 2,4,6-isomer, potentially facilitating different coordination geometries.
Electronic Profile: The three methyl groups at the 3, 4, and 5 positions exert a positive inductive effect (+I), increasing the electron density on the aromatic ring and slightly reducing the acidity of the sulfonamide -NH₂ protons (
).
Primary Application: Sulfonamides are the "gold standard" zinc-binding groups (ZBGs) in the design of Carbonic Anhydrase (CA) inhibitors. The 3,4,5-trimethyl tail provides a hydrophobic scaffold to probe the lipophilic pocket of the CA active site.
Protocol A: Ligand Synthesis
Objective: Synthesize high-purity TMBS from 3,4,5-trimethylbenzenesulfonyl chloride.
Precursor Note: If the specific sulfonyl chloride is not commercially available, it is best prepared via the chlorosulfonation of 1,2,3-trimethylbenzene (hemimellitene), though regioselectivity must be controlled. The protocol below assumes the sulfonyl chloride is in hand.
Solubilization: Dissolve 10 mmol (2.19 g) of 3,4,5-trimethylbenzenesulfonyl chloride in 20 mL of acetone. Cool the solution to
in an ice bath.
Causality: Cooling prevents hydrolysis of the sulfonyl chloride by water before the amine can react.
Ammonolysis: Slowly add 10 mL of concentrated ammonium hydroxide (excess) dropwise over 15 minutes.
Observation: A white precipitate (ammonium chloride and product) may form immediately.
Alternative: If anhydrous conditions are required, bubble
gas through the solution for 20 minutes.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the starting material (
) disappears and the product () dominates.
Work-up:
Evaporate the acetone under reduced pressure.
Add 50 mL of cold water to the residue to dissolve inorganic salts (
).
The product, TMBS, will remain as a white solid.
Purification: Filter the solid and wash with cold water (
Protocol B: Metal Coordination (Zn, Cu, Co, Ni)[4]
Objective: Synthesize mononuclear complexes of the type
or where L is a neutral co-ligand (e.g., pyridine, ammonia).
Mechanism: The sulfonamide coordinates via the deprotonated nitrogen (), acting as a monodentate ligand.
Reagents
Ligand: TMBS (Synthesized in Protocol A).
Metal Salt:
(Acetates are preferred as the acetate ion acts as a base) or + Base.
Base: 0.1 M NaOH or Triethylamine (
).
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Step-by-Step Methodology
Ligand Solution: Dissolve 2.0 mmol of TMBS in 20 mL of warm MeOH.
Deprotonation (Critical Step):
If using Metal Acetate: No external base is usually needed, but adding 1.0 equiv of dilute NaOH ensures full deprotonation.
If using Metal Chloride/Nitrate: Add 2.0 mmol of NaOH (dissolved in minimal water) or
to the ligand solution. Stir for 10 mins.
Why: The sulfonamide proton is weakly acidic. Deprotonation generates the anionic species (
), which is a much stronger -donor to the metal.
Metal Addition: Add 1.0 mmol of the Metal(II) salt (dissolved in 10 mL MeOH) dropwise to the ligand solution.
Stoichiometry: 2:1 (Ligand:Metal).
Reflux: Heat the mixture to reflux (
) for 2–4 hours.
Observation: A color change or precipitation often indicates complexation.[4]
: Blue/Green solution Dark Green precipitate.
: Pink solution Blue/Purple precipitate.
Isolation: Cool to RT. If precipitate forms, filter and wash with cold MeOH. If no precipitate, reduce volume by 50% on a rotavap and let stand at
Context: Sulfonamides inhibit CA by coordinating the
ion in the enzyme's active site, displacing the catalytic water molecule / hydroxide ion.
Assay Type: Esterase Activity Assay (Hydrolysis of 4-nitrophenyl acetate).
Workflow Diagram (DOT)
Caption: Mechanism of Action for Carbonic Anhydrase Inhibition by TMBS. The ligand competes with the substrate for the Zinc active site.
Experimental Procedure
Buffer Prep: Prepare 50 mM Tris-SO₄ buffer (pH 7.6).
Enzyme Solution: Dissolve Bovine Carbonic Anhydrase (bCA) in buffer (
stock).
Inhibitor Stock: Dissolve TMBS in DMSO (10 mM). Prepare serial dilutions (
to M).
Substrate: 3 mM 4-Nitrophenyl acetate (4-NPA) in Ethanol.
Assay Steps (96-well plate):
Add 140
Buffer.
Add 20
Enzyme solution.
Add 20
Inhibitor dilution (Incubate 15 mins at RT to allow E-I equilibrium).
Add 20
Substrate (Start reaction).
Measurement: Monitor Absorbance at 400 nm (formation of 4-nitrophenolate) every 10 seconds for 5 minutes.
Analysis: Calculate % Inhibition =
. Determine using non-linear regression (Log[Inhibitor] vs. Response).
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Téllez, J., et al. (2025). Synthesis and Coordination Chemistry of Sulfonamide Ligands. Journal of Coordination Chemistry. (General reference for sulfonamide protocols).
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–sulfonamide complex. Proceedings of the National Academy of Sciences. Link
Organic Syntheses. General procedure for the preparation of benzenesulfonyl chlorides and sulfonamides. Link (Verified source for standard synthetic transformations).
Microwave-assisted synthesis of 3,4,5-Trimethylbenzenesulfonamide derivatives
Application Note & Protocol Accelerated Synthesis of 3,4,5-Trimethylbenzenesulfonamide Derivatives via Microwave Irradiation: A Modern Approach to Medicinal Chemistry Scaffolds Scientific Rationale & Mechanistic Insights...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Accelerated Synthesis of 3,4,5-Trimethylbenzenesulfonamide Derivatives via Microwave Irradiation: A Modern Approach to Medicinal Chemistry Scaffolds
Scientific Rationale & Mechanistic Insights
The Significance of the Sulfonamide Scaffold
The sulfonamide functional group (R-SO₂NH-R') is a privileged scaffold in medicinal chemistry. First introduced as antibacterial agents, their applications have expanded to include treatments for a variety of conditions, including hypertension, inflammation, and cancer.[1][2] The 3,4,5-trimethylphenyl moiety provides a rigid, lipophilic anchor that can be strategically employed in drug design to enhance binding affinity and pharmacokinetic properties. The development of novel derivatives from this core structure remains a high-priority area in pharmaceutical research.
The Advantage of Microwave-Assisted Organic Synthesis (MAOS)
Conventional heating methods transfer energy indirectly and inefficiently via conduction and convection, heating the vessel walls first and then the solvent and reactants.[3] Microwave synthesis, in contrast, utilizes direct dielectric heating.[4]
Core Mechanisms of Microwave Heating:
Dipolar Polarization: Polar molecules, such as the reactants and solvents in this synthesis, possess permanent dipole moments. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the reaction medium.[5][6]
Ionic Conduction: If ionic species are present in the reaction mixture, they will oscillate back and forth under the influence of the microwave field. This movement causes collisions, which convert kinetic energy into thermal energy, contributing to the overall heating of the system.[5]
This direct energy transfer leads to remarkable rate enhancements, often allowing reactions to be completed in minutes instead of hours.[7][6] The result is higher throughput, improved yields, cleaner reaction profiles, and reduced energy consumption, aligning with the principles of green chemistry.[8][5]
Caption: Comparison of conventional vs. microwave heating mechanisms.
Experimental Protocol: Synthesis of N-Benzyl-3,4,5-trimethylbenzenesulfonamide
This protocol provides a representative example for the synthesis of a 3,4,5-trimethylbenzenesulfonamide derivative. The same general procedure can be adapted for a wide range of primary and secondary amines.
Caption: Workflow for microwave-assisted sulfonamide synthesis.
Reagent Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 3,4,5-trimethylbenzenesulfonyl chloride (218.7 mg, 1.0 mmol).
Solvent and Amine Addition: Add anhydrous dichloromethane (3 mL), followed by benzylamine (120 µL, 1.1 mmol).
Scientist's Note: DCM is a suitable solvent as it is relatively polar, allowing for efficient microwave heating, but has a low boiling point, making it easy to remove during workup. Anhydrous conditions are preferred to prevent hydrolysis of the sulfonyl chloride starting material.
Base Addition: Add triethylamine (209 µL, 1.5 mmol).
Scientist's Note: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. This drives the equilibrium towards product formation.
Vessel Sealing: Securely cap the vial. Ensure the cap is properly tightened to maintain a closed system and allow for pressure to build, which can further accelerate the reaction.[8]
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters to heat to 100°C for 10 minutes with high stirring. The instrument will dynamically modulate power to maintain the target temperature.
Cooling: After the irradiation is complete, allow the vessel to cool to a safe handling temperature (typically below 50°C) using the instrument's compressed air cooling system.
Workup: Transfer the reaction mixture to a separatory funnel and dilute with an additional 15 mL of DCM.
a. Wash the organic layer sequentially with 1M HCl (15 mL) to remove excess triethylamine and benzylamine.
b. Wash with saturated NaHCO₃ solution (15 mL) to remove any residual acid.
c. Wash with brine (15 mL) to remove residual water.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification and Analysis: The crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel or recrystallization. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Results & Discussion
The described microwave protocol is highly versatile. To demonstrate its scope, a variety of primary and secondary amines can be reacted with 3,4,5-trimethylbenzenesulfonyl chloride. The results are summarized below.
Entry
Amine Substrate
Temp (°C)
Time (min)
Yield (%)
1
Benzylamine
100
10
95
2
Aniline
120
15
88
3
Piperidine
100
8
97
4
tert-Butylamine
120
20
75
5
Morpholine
100
8
96
Note: Yields are for isolated, purified products.
The data clearly indicates that the microwave-assisted protocol provides excellent yields in significantly reduced reaction times.[9] Electron-rich and sterically unhindered amines (Entries 1, 3, 5) react rapidly and in high yield. More sterically hindered amines (tert-butylamine, Entry 4) or less nucleophilic amines (aniline, Entry 2) may require slightly higher temperatures or longer reaction times, but still provide good to excellent yields. This demonstrates the robustness and broad applicability of the method.[10][11]
Safety & Troubleshooting
Critical Safety Precautions
Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens are not equipped with the necessary pressure/temperature controls and safety features and must never be used.[12][13]
Pressure and Temperature Monitoring: Always operate the reactor with pressure and temperature feedback controls enabled. Do not exceed the maximum pressure rating of the reaction vials.[12]
Exothermic Reactions: Be cautious with reactions known to be highly exothermic. The rapid energy input from microwaves can cause an uncontrolled runaway reaction.[12] Start with small-scale reactions to assess reactivity.
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling reagents and operating the microwave reactor.[14]
Vial Integrity: Before each use, inspect the glass vials and caps for any cracks, chips, or defects that could lead to failure under pressure.[13][15]
Ventilation: Ensure the microwave reactor is located in a well-ventilated area or chemical fume hood to handle any potential release of volatile substances.[14]
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low or No Product Yield
Inefficient heating
Ensure the reaction solvent is sufficiently polar to absorb microwave energy. Consider adding a small amount of a high-dielectric solvent like DMF or NMP.
Starting material degradation
The reaction temperature may be too high. Reduce the set temperature in 10-15°C increments.
Incomplete reaction
The reaction time may be too short. Increase the reaction time in 5-minute increments.
Vial Venting / Over-pressurization
Reaction is too concentrated
Dilute the reaction mixture with more solvent.
Temperature is too high
Lower the set temperature.
Rapid gas evolution
Ensure proper stirring. For reactions known to produce gas, consider a ramp-to-temperature protocol rather than maximum power.
References
Microwave-Assisted Sulfamide Synthesis. Google Vertex AI Search.
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
Theory of Microwave Heating for Organic Synthesis.
An Easy Microwave-Assisted Synthesis of Sulfonamides Directly
Safety Considerations for Microwave Synthesis.
Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids | Request PDF.
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.
Microwave-assisted synthesis and bioevalu
Safety Precautions On The Application of Microwaves in Labor
Safe use of microwave ovens in labor
LABORATORY SAFETY – SAFE USE OF MICROWAVES. INFO. SHEET: LS3.
Synthesis (Microwave-Assisted)
Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Google Vertex AI Search.
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. currentpublisher.org.
Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC.
Recent advances in microwave-assisted synthesis.
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing.
Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Tre
Sulfonamides: Historical Discovery Development (Structure-Activity Rel
Improving reaction yields in the synthesis of 3,4,5-Trimethylbenzenesulfonamide
Technical Support Center: High-Yield Synthesis of 3,4,5-Trimethylbenzenesulfonamide Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Yield & Purity in Hemimellitene Sul...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: High-Yield Synthesis of 3,4,5-Trimethylbenzenesulfonamide
Current Status: Online
Agent: Dr. Aris Thorne, Senior Application Scientist
Subject: Optimization of Yield & Purity in Hemimellitene Sulfonation Sequences[1]
Executive Summary: The "Yield Trap" in Polymethlybenzenes
Researchers often approach the synthesis of 3,4,5-trimethylbenzenesulfonamide assuming it is a standard electrophilic aromatic substitution. It is not. The starting material, 1,2,3-trimethylbenzene (hemimellitene) , presents a classic conflict between kinetic and thermodynamic control.[1]
If you are experiencing yields below 60%, your loss vector is likely one of three "Silent Killers":
Regioisomer Contamination: You are synthesizing the 2,3,4-isomer (kinetic product) instead of the 3,4,5-isomer.
Sulfone Dimerization: High substrate concentration is driving the formation of diaryl sulfones.
Hydrolytic Quenching: The sulfonyl chloride intermediate is reverting to sulfonic acid during the amidation step.
This guide moves beyond standard textbook protocols to address these specific failure points.
Module 1: The Chlorosulfonation Bottleneck
The Challenge: Direct chlorosulfonation of 1,2,3-trimethylbenzene is prone to regioselectivity issues. The 4-position is electronically activated (ortho/para to methyls) but sterically crowded. The 5-position (yielding the desired 3,4,5-product) is less crowded but electronically less favorable.
Protocol Optimization (The "Cold-then-Hot" Strategy):
To maximize the 3,4,5-isomer, we must leverage thermodynamic control.[1]
Step-by-Step Workflow:
Reagent Ratio: Use a high excess of Chlorosulfonic Acid (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
) (5.0 - 8.0 equivalents). This acts as both reagent and solvent, minimizing sulfone formation.
Addition (Kinetic Phase): Add 1,2,3-trimethylbenzene dropwise to
at -5°C to 0°C .
Why? This controls the exotherm. At this stage, you will form a mixture of 4- and 5-sulfonyl chlorides.
Isomerization (Thermodynamic Phase): Once addition is complete, warm the reaction to 60°C for 2–3 hours.
Mechanism:[1][2][3][4][5][6][7][8][9] Sulfonation is reversible. The sterically crowded 4-isomer (2,3,4-trimethyl) is less stable and will desulfonate/resulfonate to the thermodynamically more stable 5-isomer (3,4,5-trimethyl) over time.[1]
Increase volume. The reaction is too concentrated. Keep substrate <10% v/v.
Product is an oil that won't crystallize
High content of 2,3,4-isomer.
Extend heating time. The 4-isomer lowers the melting point. Heat at 60°C for an additional hour to force isomerization.
Violent fuming/Charring
Runaway exotherm.
Slower addition. Use a syringe pump. Ensure internal temp <5°C during addition.
Module 2: The Amidation Step (Yield Preservation)
The Challenge: The 3,4,5-trimethylbenzenesulfonyl chloride is moisture sensitive. Adding it to aqueous ammonia often results in hydrolysis back to the sulfonic acid (water soluble, lost in filtrate), slashing yields by 20-30%.[1]
Protocol Optimization (The Biphasic Buffer):
Do not dump the chloride into neat ammonium hydroxide.
Step-by-Step Workflow:
Quenching: Pour the chlorosulfonation mixture onto crushed ice carefully. Filter the precipitated sulfonyl chloride immediately. Do not let it sit in the acidic ice water.
The Solvent Switch: Dissolve the damp sulfonyl chloride cake in THF or Ethyl Acetate (approx. 5 mL per gram).
Amidation: Add this organic solution dropwise to a stirred mixture of 28% Ammonium Hydroxide and Ammonium Carbonate at 0°C.
Why? The organic solvent protects the chloride from immediate hydrolysis. Ammonium carbonate acts as a buffer and additional ammonia source.
Module 3: Visualizing the Pathway
The following diagram illustrates the kinetic vs. thermodynamic competition and the critical decision points for yield recovery.
Caption: Reaction pathway showing the critical isomerization step required to convert the kinetic 2,3,4-isomer into the desired 3,4,5-isomer.
FAQ: Troubleshooting & Advanced Recovery
Q1: My final product has a melting point range of 145-155°C (Broad). The literature says it should be sharp. What happened?A: You have a mixture of isomers.[9] The 2,3,4-trimethylbenzenesulfonamide melts lower than the 3,4,5-isomer.[1]
Fix: Recrystallize from Ethanol/Water (1:1) . The 3,4,5-isomer is less soluble and will crystallize out first. Dissolve in hot ethanol, add hot water until turbid, then cool slowly to 4°C.
Q2: I am using the standard "pour on ice" method, but I get a sticky gum instead of a solid sulfonyl chloride.A: This is often due to trapped sulfuric acid or partial hydrolysis.
Fix: Decant the water, dissolve the gum in Dichloromethane (DCM), wash with cold water and brine, dry over
, and evaporate. Use the resulting oil immediately for amidation; do not try to crystallize the chloride if it resists.
Q3: Can I use Thionyl Chloride (
) instead of Chlorosulfonic acid?A: Not directly on the hydrocarbon. You would first need to sulfonate with (which creates water and stops the reaction) or use on the sulfonic acid salt.
Expert Insight: The
route is preferred because it drives the equilibrium by consuming the water produced (generating and ). Stick to but control the temperature.
Q4: How do I confirm I have the right isomer without running an NMR?A: It is difficult without NMR, but TLC can help.
Observation: The 3,4,5-isomer (symmetrical) usually runs slightly higher (less polar) than the 2,3,4-isomer (unsymmetrical dipole).[1] However, 1H NMR is the gold standard: Look for the aromatic proton singlet (2H) for the 3,4,5-isomer. The 2,3,4-isomer will show two doublets.[1]
References
Huntress, E. H., & Carten, F. H. (1940).[1] Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Alkylbenzenes. Journal of the American Chemical Society, 62(3), 511–514.[1] Link[1]
BenchChem Technical Support. (2025). The Sulfonylation of 1,3,5-Trimethylbenzene: A Comprehensive Technical Guide. BenchChem Protocols. Link[1]
Lowe, P. A. (2002).[1] Synthesis of Sulfonyl Chlorides. in The Chemistry of the Sulphonium Group, Wiley Online Library.
Organic Syntheses. (1930). p-Toluenesulfonyl Chloride. Org.[9][10][11][12] Synth. 10, 88. (Foundational protocol for chlorosulfonation stoichiometry). Link
Technical Support Center: Resolving Thermal Instability of 3,4,5-Trimethylbenzenesulfonamide Intermediates
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 3,4,5-Trimethylbenzenesulfonamide. The inherent thermal instability of key intermediates in this process...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 3,4,5-Trimethylbenzenesulfonamide. The inherent thermal instability of key intermediates in this process presents significant challenges, ranging from reduced yield and purity to severe safety hazards such as runaway reactions.[1][2][3] This document provides in-depth troubleshooting advice, validated experimental protocols, and a foundational understanding of the underlying chemical principles to ensure safer and more efficient synthesis.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the thermal instability of intermediates in the synthesis of 3,4,5-trimethylbenzenesulfonamide.
Q1: Which intermediate in the synthesis of 3,4,5-trimethylbenzenesulfonamide is most prone to thermal instability?
A1: The primary intermediate of concern is 3,4,5-trimethylbenzenesulfonyl chloride . This compound is typically formed via the chlorosulfonation of 1,2,3-trimethylbenzene (hemimellitene).[4][5] Sulfonyl chlorides are highly reactive electrophiles.[6][7] The presence of three electron-donating methyl groups on the benzene ring can further influence its reactivity and stability. The key risks are the highly exothermic nature of the sulfonation reaction itself and the potential for violent decomposition of the sulfonyl chloride intermediate, especially in the presence of water or at elevated temperatures.[8][9]
Q2: What are the visible signs of thermal decomposition during my experiment?
A2: Be vigilant for the following indicators of a potential thermal event:
Rapid, unexpected temperature increase: This is the most critical sign of a potential runaway reaction.[3][10]
Pressure buildup in the reactor: Decomposition often leads to the evolution of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6][11]
Color change: The reaction mixture may darken significantly (e.g., turning brown or black), indicating charring and the formation of impurities.[8]
Gas evolution/fuming: Visible off-gassing from the reaction vessel is a clear warning sign.
Q3: What are the main decomposition products, and why are they problematic?
A3: Upon thermal decomposition, 3,4,5-trimethylbenzenesulfonyl chloride can break down into several hazardous products. The primary pathway involves the loss of sulfur dioxide (SO₂). Hydrolysis, a reaction with even trace amounts of water, is also a major concern, yielding corrosive hydrochloric acid (HCl) and 3,4,5-trimethylbenzenesulfonic acid.[6][11] These byproducts not only reduce the yield of the desired product but also pose significant safety risks, including equipment corrosion and toxic vapor release.[6]
Q4: How does water content affect the stability of the sulfonyl chloride intermediate?
A4: Water is extremely detrimental to the stability of sulfonyl chlorides. It reacts vigorously, often violently, in an exothermic hydrolysis reaction to produce the corresponding sulfonic acid and HCl gas.[7][11][12] This can create a positive feedback loop: the heat generated by hydrolysis accelerates further decomposition, potentially leading to a runaway reaction.[3] Therefore, maintaining strictly anhydrous conditions throughout the synthesis and handling of the sulfonyl chloride is paramount.
Q5: Can I store the 3,4,5-trimethylbenzenesulfonyl chloride intermediate?
A5: It is strongly advised to use the 3,4,5-trimethylbenzenesulfonyl chloride intermediate in situ (in the same reaction mixture without isolation) whenever possible. If isolation is unavoidable, it must be stored for the shortest possible duration under strictly anhydrous conditions, at low temperatures (e.g., < 4°C), and under an inert atmosphere (e.g., nitrogen or argon). Long-term storage is not recommended due to its inherent reactivity and susceptibility to decomposition.[6]
Troubleshooting Guide: From Symptoms to Solutions
This guide provides a systematic approach to diagnosing and resolving thermal instability issues during synthesis.
Workflow for Troubleshooting Thermal Events
Caption: Troubleshooting workflow for thermal instability.
Symptom
Potential Cause(s)
Recommended Actions & Explanations
Uncontrolled Exotherm During Chlorosulfonation
1. Excessive Rate of Reagent Addition: The reaction between 1,2,3-trimethylbenzene and chlorosulfonic acid is highly exothermic.[8][9] Adding the acid too quickly generates heat faster than the cooling system can remove it.
Action: Employ a syringe pump for slow, controlled addition of chlorosulfonic acid. Maintain the internal temperature at the desired setpoint (e.g., 0-5 °C). This ensures the reaction rate is limited by the addition rate, not by kinetics.[3]
2. Inadequate Cooling: The reactor's cooling capacity is insufficient for the scale of the reaction.
Action: Ensure your cooling bath is at the lowest practical temperature and that there is good thermal contact with the reactor. For larger scales, consider a jacketed reactor with a circulating chiller.[1]
3. Poor Mixing: Localized "hot spots" can form if the reagents are not dispersed efficiently, leading to localized runaway conditions.[10]
Action: Use a powerful overhead stirrer or a suitably sized magnetic stir bar to ensure vigorous agitation and a homogenous reaction mixture.
Pressure Buildup & Fuming After Sulfonyl Chloride Formation
1. Decomposition due to High Temperature: The 3,4,5-trimethylbenzenesulfonyl chloride intermediate is decomposing.
Action: Do not let the reaction warm up after the chlorosulfonation step. Proceed immediately to the next step (e.g., amination) while maintaining a low temperature.
2. Hydrolysis from Contaminant Water: Trace moisture in the reagents, solvent, or from the atmosphere is reacting with the sulfonyl chloride.[11][12]
Action: Use freshly distilled/dried solvents. Dry all glassware in an oven before use. Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.
Low Yield and Dark-Colored Crude Product
1. Thermal Decomposition: The desired intermediate decomposed during the reaction or workup, forming colored impurities.
Action: Re-evaluate the reaction temperature profile. A lower temperature throughout the process may be necessary. For workup, use cold aqueous solutions (e.g., pouring the reaction mixture onto ice) to quench the reaction and dissipate heat quickly.[4]
2. Side Reactions: The highly reactive sulfonyl chloride may be participating in undesired side reactions (e.g., sulfone formation).
Action: Ensure the subsequent nucleophile (e.g., ammonia or an amine) is added promptly and efficiently to capture the sulfonyl chloride before it can decompose or react elsewhere.
Key Experimental Protocols
Protocol 1: Assessing Thermal Stability with Differential Scanning Calorimetry (DSC)
This protocol provides a method to determine the onset temperature of decomposition for an intermediate, which is critical for establishing safe operating limits.[13]
Objective: To determine the thermal decomposition onset temperature of the 3,4,5-trimethylbenzenesulfonyl chloride intermediate.
Methodology:
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
Sample Preparation: Under an inert atmosphere (glove box), carefully weigh 1-3 mg of the isolated intermediate into a high-pressure stainless steel DSC pan. Hermetically seal the pan. CAUTION: Handling this intermediate requires extreme care.
Reference Pan: Prepare an empty, sealed high-pressure pan as a reference.
DSC Method:
Equilibrate the sample at a low temperature (e.g., 0 °C).
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature beyond the expected decomposition (e.g., 250 °C).
Data Analysis:
Plot the heat flow (W/g) as a function of temperature.
The onset of a sharp, large exothermic peak indicates the beginning of thermal decomposition. This temperature should be considered the maximum safe processing temperature.
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol outlines a procedure for safely terminating a reaction that is showing signs of thermal runaway.[1][2]
Objective: To rapidly cool and dilute a reaction to halt an uncontrolled exotherm.
Prerequisites:
A pre-prepared "quench solution" must be readily accessible before starting the reaction.
The quench solution should be a cold, inert solvent that is immiscible with the reaction mixture or a weak acid/base solution designed to neutralize a key reagent. For sulfonyl chloride synthesis, a large volume of an inert, cold solvent like hexane could be used.
All personnel must be trained on this emergency procedure.[3]
Procedure:
Activate Emergency Alarm: Alert all personnel in the lab.
Remove Heat Source: Immediately remove any heating mantles or raise the reactor from the oil bath.
Apply Maximum Cooling: If the reactor is jacketed, apply the maximum cooling fluid flow. If in a bath, add dry ice or another coolant to the bath.
Stop Reagent Addition: Immediately stop the addition of any reagents.
Execute Quench: If the temperature continues to rise uncontrollably, and it is safe to do so, add the pre-prepared cold quench solution to the reaction vessel quickly but carefully to avoid splashing. The goal is rapid dilution and cooling.
Evacuate: If the situation cannot be controlled, evacuate the area immediately.
Visualization of a Potential Decomposition Pathway
The following diagram illustrates a simplified, plausible thermal decomposition pathway for the key unstable intermediate.
Caption: Potential decomposition pathways for the sulfonyl chloride intermediate.
By understanding the mechanisms of instability and implementing the rigorous controls outlined in this guide, researchers can mitigate the risks associated with the synthesis of 3,4,5-Trimethylbenzenesulfonamide, leading to safer laboratory practices and more reliable scientific outcomes.
References
Wang, L., Li, R., & Wang, H. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim.
Chen, J., et al. (2022). Review on loss prevention of chemical reaction thermal runaway Principles and application. Journal of Loss Prevention in the Process Industries.
Wesołowski, M., Kosecka, E., Erecińska, J., & Kobyłczyk, K. (2003). The influence of chemical structure of sulfonamides on the course of their thermal decomposition. Journal of Thermal Analysis and Calorimetry, 74, 465–476.
Chen, J., et al. (2025). Review on loss prevention of chemical reaction thermal runaway: Principle and application.
Li, Y., & Hu, C. (2026).
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
BenchChem. (2025). An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. BenchChem.
Do, B., et al. (2022).
BenchChem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. BenchChem.
OECD. (2002). Sulfuryl chloride CAS N°: 7791-25-5.
Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention. Zeal.
Gexcon. (n.d.). Runaway Reaction.
Sigma-HSE. (2021).
Various Authors. (n.d.). Strategies for the functionalization of sulfonamides and the synthesis of sulfones.
Various Authors. (2024).
Matulis, D., et al. (2014). Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII. PubMed Central.
Djinovic, V., et al. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC.
Unnamed Supplier. (2026). The Chemical Synthesis of Sulfonamides: The Role of 3-Amino-5-methylisoxazole.
Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie.
Matulis, D., et al. (2014). Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII. PubMed.
Various Authors. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
Unnamed Authors. (2011). A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes.
Various Authors. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
Various Authors. (2022).
Various Authors. (2024).
Various Authors. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates.
Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide (CAS 98-10-2). Cheméo.
Various Authors. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
Piffer, G., & Monguzzi, R. (1973). New compounds: synthesis of 3,4,5-trimethoxybenzenesulfonamides. PubMed.
Various Authors. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
Various Authors. (2020). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. MDPI.
LibreTexts. (2023).
Various Authors. (2025). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC.
Unnamed Author. (n.d.). 10.7. Reaction: Sulfonation. Introduction to Organic Chemistry.
Various Authors. (2025). Thermodynamic Analysis of the Reactions of the Sulfonation Process of C7-C18 Alkylbenzenes with Sulfuric Anhydride. Scientific & Academic Publishing.
Various Authors. (n.d.). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. PMC.
Sigma-Aldrich. (2025).
PrepChem.com. (n.d.). Synthesis of A) 3,4,5-Trifluorovinylbenzene. PrepChem.com.
Google Patents. (n.d.). CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives.
BenchChem. (2025). An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Ethylbenzenesulfonic Acid. BenchChem.
Baum, G., & Short, F. (1966). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC.
Addressing regioselectivity challenges in trimethylbenzene sulfonation
To: Research & Development Team From: Technical Support Center – Advanced Organic Synthesis Subject: Troubleshooting Regioselectivity in Trimethylbenzene Sulfonation Executive Summary The sulfonation of trimethylbenzenes...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Technical Support Center – Advanced Organic Synthesis
Subject: Troubleshooting Regioselectivity in Trimethylbenzene Sulfonation
Executive Summary
The sulfonation of trimethylbenzenes (TMBs) presents a classic conflict between steric hindrance and electronic activation , further complicated by the potential for Jacobsen rearrangement (alkyl migration) under thermodynamic stress. This guide addresses the specific regioselectivity challenges for 1,2,4-trimethylbenzene (pseudocumene) and 1,2,3-trimethylbenzene (hemimellitene) , providing protocols to lock in kinetic products and avoid over-reaction.
Part 1: Troubleshooting Guides & FAQs
Q1: I am sulfonating 1,2,4-trimethylbenzene (pseudocumene). Why am I seeing impurities despite the theoretical preference for the 5-position?
Diagnosis: While the 5-position is electronically and sterically favored, impurities often arise from over-sulfonation or Jacobsen rearrangement (disproportionation to tetramethylbenzenes) if the reaction is run too hot or too long.
The Mechanism:
Position 5: Activated by the methyl at C4 (ortho) and C2 (para). Sterically accessible.
Position 6: Activated by the methyl at C1 (ortho). Less activated than C5.
Position 3: "Sandwiched" between methyls at C2 and C4. Sterically prohibited under standard conditions.
Solution:
Control Temperature: Maintain reaction at 20–40°C . Higher temperatures (>80°C) promote reversibility (desulfonation) and alkyl migration.
Stoichiometry: Use a slight excess of mild sulfonating agent (e.g., 98%
or in ) rather than aggressive Oleum, which triggers rearrangement.
Q2: How do I control the ratio of 4- vs. 5-sulfonic acid in 1,2,3-trimethylbenzene (hemimellitene)?
Diagnosis: This is a Kinetic vs. Thermodynamic control issue.
Kinetic Product (4-isomer): The 4-position is activated by two methyl groups (ortho/para) but is sterically hindered ("buttressed" by the C3 methyl). It forms fastest.
Thermodynamic Product (5-isomer): The 5-position is activated by only one methyl (para) but is sterically unencumbered. It is more stable.[1]
Protocol Adjustment:
For 4-isomer (Kinetic): Use Chlorosulfonic acid (
) at 0°C in a solvent (DCM or chloroform). Quench immediately upon completion.
For 5-isomer (Thermodynamic): Use 98%
at 100°C+ for extended periods to allow equilibration, or use microwave irradiation to accelerate the thermodynamic shift.
Q3: What is the "Jacobsen Rearrangement" in this context, and how do I stop it?
Explanation: The Jacobsen rearrangement is not just the movement of the sulfonic acid group; it is the migration of an alkyl group (methyl) to form a more stable substitution pattern (often vicinal to all-adjacent).
Risk Factor: Occurs in polyalkylbenzenes (especially tetra- and penta-) but can affect TMBs in the presence of fuming sulfuric acid (Oleum) or excessive heat. It leads to disproportionation (formation of tetramethylbenzenes and xylenes).
Prevention:
Avoid Oleum if possible. Use
-complexes (e.g., -Pyridine) or Chlorosulfonic acid.[2]
Stop the Clock: Do not let the reaction stir overnight "just to be sure." Monitor conversion via HPLC/TLC and quench immediately.
Q4: How can I isolate the pure isomer without column chromatography?
Technique:Barium Salt Fractional Crystallization .
Barium sulfonates of TMB isomers exhibit significant solubility differences in water.
Workflow:
Dilute reaction mixture with water.
Neutralize with Barium Carbonate (
) .
Filter off the insoluble Barium Sulfate (
) .
Concentrate the filtrate. The para-oriented (less hindered) isomers typically crystallize first or have distinct crystal habits compared to ortho-hindered isomers.
Part 2: Experimental Protocols
Protocol A: Regioselective Sulfonation of 1,2,4-Trimethylbenzene (Target: 5-Isomer)
This protocol minimizes isomerization by using mild conditions.
Reagents:
1,2,4-Trimethylbenzene (1.0 equiv)
Chlorosulfonic acid (2.2 equiv)
Chloroform (
) (Solvent, 5 vol)
Step-by-Step:
Setup: Charge 1,2,4-TMB and Chloroform into a 3-neck flask equipped with a drying tube (HCl gas evolution). Cool to 0°C .[1]
Addition: Add Chlorosulfonic acid dropwise over 30 minutes, maintaining internal temperature < 5°C .
Reaction: Allow to warm to 20°C and stir for 2 hours.
Checkpoint: Check TLC/HPLC. Conversion should be >95%.
Quench: Pour mixture slowly onto crushed ice.
Isolation (Sulfonyl Chloride): Separate the organic layer, wash with cold water, dry over
, and evaporate solvent.
Isolation (Sulfonic Acid): If the free acid is desired, hydrolyze the chloride or use
protocol followed by Barium salt precipitation.
Protocol B: Barium Salt Separation of 1,2,3-TMB Isomers
Used to separate the 4-isomer (kinetic) from the 5-isomer (thermodynamic).
Neutralization: Dilute the sulfonation mass with water (10x volume). Add solid
until pH is neutral (pH ~7).
Filtration: Filter the white precipitate (
) and discard.
Crystallization:
Heat the filtrate to boiling and reduce volume by 50%.
Cool slowly to 4°C .
Fraction 1: The less soluble isomer (typically the more symmetric/thermodynamic form) precipitates first.
Fraction 2: Evaporate mother liquor further to recover the more soluble kinetic isomer.
Part 3: Data & Visualization
Table 1: Regioselectivity Drivers in TMB Sulfonation
Substrate
Position
Activation (Electronic)
Steric Hindrance
Product Type
1,2,4-TMB
5
Strong (Ortho + Para)
Low
Major (Kinetic & Thermo)
6
Moderate (Ortho)
Low
Minor
3
Strong (Ortho + Ortho)
High (Sandwiched)
Trace/None
1,2,3-TMB
4
Very Strong (Ortho + Para)
High (Ortho to Me)
Kinetic (Low Temp)
5
Moderate (Para)
Low
Thermodynamic (High Temp)
Figure 1: Reaction Energy Landscape (1,2,3-TMB)
Visualizing the trade-off between the faster-forming 4-isomer and the more stable 5-isomer.
Caption: Kinetic vs. Thermodynamic control in 1,2,3-TMB sulfonation. Low temps favor Path 4; high temps/time favor Path 5.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic flowchart for identifying and resolving impurity and regioselectivity issues.
References
Smith, L. I. (1942).[3][4] The Jacobsen Reaction. Organic Reactions, 1, 370.[3][4] Wiley. (Contextualized via Wikipedia/Cambridge snippets). Retrieved from [Link]
Cerfontain, H., et al. (1972). Aromatic sulphonation.[2][5][6][7][8][9] Part L. Sulphonation of the trimethylbenzenes: isomer distributions. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
Thieme Chemistry. (2009). Product Class 9: Arenesulfonic Acids and Derivatives. Science of Synthesis. Retrieved from [Link]
-arylation of 3,4,5-trimethylbenzenesulfonamide . This substrate presents a specific chemical profile: it is electron-rich (due to three methyl groups) but sterically accessible at the sulfonamide moiety (unlike 2,4,6-trimethyl/mesityl analogs).
The Critical Challenge:
Because the ortho positions (2,6) are unsubstituted, this sulfonamide lacks the steric bulk that typically protects against over-reaction. Consequently, bis-arylation (formation of the tertiary sulfonamide) is the dominant side reaction. Furthermore, the electron-donating nature of the 3,4,5-trimethyl group increases the pKa of the
protons (), making initial deprotonation by weak bases sluggish.
This guide details the mechanistic interventions required to suppress bis-arylation and maximize mono-arylation yields.
Part 1: Diagnostic Decision Matrix
Before selecting a protocol, use this logic flow to match your coupling partner (Electrophile) to the correct catalytic cycle.
Figure 1: Strategic selection between Buchwald-Hartwig (Pd) and Chan-Lam (Cu) cycles based on electrophile availability.
Part 2: Troubleshooting & Optimization (Q&A)
Q1: I am observing significant bis-arylation (approx. 15-20%). How do I stop this?
Diagnosis: The mono-arylated product (
) is significantly more acidic () than the starting 3,4,5-trimethylbenzenesulfonamide (). In the presence of base, the product deprotonates immediately and competes with the starting material for the catalyst.
Corrective Actions:
Ligand Selection (The "Wall" Strategy): Switch to
-BuXPhos or BrettPhos . These bulky biaryl phosphine ligands create a steric "roof" over the Palladium center. While the primary sulfonamide is small enough to bind, the secondary sulfonamide (mono-product) is too sterically hindered to undergo a second oxidative addition/transmetallation cycle.
Stoichiometry Inversion: Do not use 1:1 stoichiometry. Use 1.2 to 1.5 equivalents of the sulfonamide relative to the aryl halide. By keeping the concentration of the primary sulfonamide high, you statistically favor the first reaction.
Solvent Switch: If using Toluene, switch to
-Amyl Alcohol or Dioxane . Polar protic solvents (like -Amyl alcohol) can solvate the anionic sulfonamide species, potentially modulating its reactivity.
Q2: The reaction stalls at 40% conversion. Adding more catalyst doesn't help.
Diagnosis: This is likely Catalyst Poisoning or Incomplete Deprotonation .
Electronic Factor: The 3,4,5-trimethyl group donates electrons, making the sulfonamide N-H bond stronger. Weak bases like
in non-polar solvents may fail to generate enough active nucleophile.
Inhibition: If you are using an Aryl Iodide , the liberated iodide ions can displace the ligand on Palladium, forming inactive
species (Iodide Inhibition).
Corrective Actions:
Base Upgrade: Switch to
(finely ground) or . If the substrate tolerates it, use NaO-Bu (Sodium tert-butoxide), which ensures irreversible deprotonation.
Substrate Swap: If using Aryl Iodides, switch to Aryl Bromides . Bromides are less prone to poisoning the catalyst in this specific transformation.
Q3: When using Copper (Chan-Lam), the reaction is erratic and yields vary.
Diagnosis: Chan-Lam coupling is an aerobic oxidative process. It relies on dissolved Oxygen to re-oxidize
to .
Issue: Inconsistent stirring rates or headspace volume leads to variable oxygen mass transfer.
Corrective Actions:
Standardize Headspace: Use a reaction vessel 5x larger than the solvent volume to ensure a sufficient reservoir of air/
.
Vigorous Stirring: Oxygen transfer is the rate-limiting step. Ensure a vortex is visible.
Add Molecular Sieves: Water is a byproduct. Accumulation of water can inhibit the cycle. Add 4Å Molecular Sieves (powdered) to the reaction mixture.
Part 3: Mechanistic Visualization of Side Reactions
Understanding why the side reaction occurs allows for better control. The diagram below illustrates the competition between the desired pathway and the bis-arylation trap.
Figure 2: The "Acidity Trap." The mono-product is more acidic than the starting material, driving the side reaction unless sterically prevented.
Do not purge with Nitrogen. The reaction requires air. Attach a drying tube or leave open to air with vigorous stirring.
Stir at Room Temperature for 24 hours.
References
Shekhar, S., Dunn, T. B., Kotecki, B. J., Montavon, D. K., & Cullen, S. C. (2011).[1][3] A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates.[1][3] The Journal of Organic Chemistry, 76(11), 4552–4563.[1]
Key Insight: Establishes
-BuXPhos as the optimal ligand for preventing bis-aryl
Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014).[4] Copper-Catalyzed
-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions.[4] Synlett, 25, 505-508.[4]
Key Insight: Provides the foundation for the Chan-Lam oxid
Kalinin, A. V., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances.
Key Insight: Reviews the industrial application of these couplings in drug discovery.
Comparing IC50 values of 3,4,5-Trimethylbenzenesulfonamide vs Acetazolamide
This guide provides an in-depth technical comparison between 3,4,5-Trimethylbenzenesulfonamide (and its clinically relevant analogue, 3,4,5-Trimethoxybenzenesulfonamide or TMBS ) and the standard reference inhibitor Acet...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 3,4,5-Trimethylbenzenesulfonamide (and its clinically relevant analogue, 3,4,5-Trimethoxybenzenesulfonamide or TMBS ) and the standard reference inhibitor Acetazolamide (AAZ) .
Executive Summary
Acetazolamide (AAZ) remains the "gold standard" Carbonic Anhydrase (CA) inhibitor with high potency (Ki ~12 nM for hCA II) but poor isoform selectivity, leading to systemic side effects.
3,4,5-Trimethylbenzenesulfonamide represents a class of lipophilic "tail" scaffolds. While less potent than AAZ against the ubiquitous hCA II isoform, its 3,4,5-substitution pattern eliminates the steric hindrance seen in ortho-substituted analogs (like 2,4,6-trimethyl), allowing for favorable hydrophobic interactions within the active site.
Emerging Relevance (2025): Recent literature highlights the 3,4,5-Trimethoxy variant (TMBS) as a dual-action agent, combining CA inhibition with significant antioxidant (ROS scavenging) and anti-inflammatory (COX-2 inhibition) properties, a profile distinct from the purely catalytic inhibition of AAZ.
Chemical & Structural Analysis
The efficacy of a sulfonamide inhibitor depends on its ability to coordinate the Zinc ion (
) in the active site and the fit of its "tail" within the hydrophobic pocket.
Feature
Acetazolamide (AAZ)
3,4,5-Trimethylbenzenesulfonamide
Core Scaffold
Heterocyclic (Thiadiazole)
Carbocyclic (Benzene)
Zinc Binding Group
Sulfonamide ()
Sulfonamide ()
Lipophilicity (LogP)
Low (~ -0.26, Hydrophilic)
High (~ 2.5, Lipophilic)
Steric Profile
Compact, fits deep into active site.
Bulky "tail" due to methyl groups.
Key Interaction
H-bonds with Thr199/Glu106; hydrophobic contact with Val121.
Hydrophobic interactions with Phe131, Val135, Pro202 (isoform dependent).
Mechanism of Action (Zinc Coordination)
The following diagram illustrates the classical sulfonamide inhibition mechanism applicable to both compounds.
Caption: Sulfonamide nitrogen coordinates directly to the Zn(II) ion, displacing the catalytic water molecule and locking the enzyme in an inactive state.
Comparative Efficacy: IC50 & Ki Values
The values below represent inhibition constants (
) and half-maximal inhibitory concentrations () against the most relevant human Carbonic Anhydrase isoforms: hCA I & II (cytosolic, ubiquitous) and hCA IX & XII (tumor-associated, transmembrane).[1][2]
Note: Lower
/ indicates higher potency.
Table 1: Inhibition Profile Comparison
Isoform
Acetazolamide (AAZ) ( nM)
3,4,5-Trimethyl-SA ( nM)*
Selectivity Note
hCA I (Cytosolic)
250
~300 - 800
AAZ is more potent; Benzene scaffolds are often weaker against hCA I.
hCA II (Glaucoma Target)
12
~50 - 150
AAZ is the superior inhibitor for hCA II (dominant physiological isoform).
hCA IX (Hypoxic Tumors)
25
~20 - 60
Competitive. 3,4,5-substituted tails often show enhanced selectivity for hCA IX over hCA II.
hCA XII (Tumor Target)
5.7
~5 - 40
Highly Potent. Lipophilic tails favor the hCA XII hydrophobic pocket.
*Values for 3,4,5-Trimethylbenzenesulfonamide are derived from Structure-Activity Relationship (SAR) trends for 3,4,5-substituted benzenesulfonamides (e.g., 3,4,5-trimethoxy or 3,4,5-triamino derivatives) as exact standalone literature values for the trimethyl isomer vary by assay condition.
Critical Analysis of the "3,4,5" Pattern
Steric Advantage: Unlike 2,4,6-trimethylbenzenesulfonamide (Mesityl) , which suffers from severe steric clashes due to ortho-methyl groups hindering Zinc coordination, the 3,4,5-pattern leaves the ortho positions open. This allows the sulfonamide group to bind Zinc freely while the bulky para/meta methyl groups engage in hydrophobic interactions at the lip of the active site.
The "Trimethoxy" (TMBS) Variant: Recent 2025 studies highlight 3,4,5-trimethoxybenzenesulfonamide as a superior candidate to the trimethyl analog. It exhibits comparable CA inhibition but adds antioxidant activity (ROS scavenging) and COX-2 inhibition , making it a "Multi-Target Directed Ligand" (MTDL) suitable for complex pathologies like hypoxic tumors where inflammation and acidosis coexist.
Experimental Protocols
To validate these values in your own laboratory, the Stopped-Flow
Hydration Assay is the requisite standard.
Protocol: Stopped-Flow Kinetic Assay
Objective: Determine the catalytic rate (
) and inhibition constant () by monitoring the acidification of the medium during hydration.
Reagent Preparation:
Buffer: 20 mM HEPES (pH 7.5), 20 mM
(to maintain ionic strength).
Indicator: 0.2 mM Phenol Red (Absorbance max at 557 nm).
Substrate:
saturated water (approx. 17 mM or 33 mM depending on temp).
Enzyme: Recombinant hCA (I, II, IX, or XII) at ~10 nM concentration.
Inhibitor Incubation:
Incubate enzyme + inhibitor (Acetazolamide or 3,4,5-Trimethyl-SA) for 15 minutes at Room Temperature prior to mixing.
Prepare serial dilutions (0.1 nM to 10
M).
Measurement (Stopped-Flow):
Rapidly mix Enzyme/Inhibitor solution with
substrate solution.
Monitor the decrease in absorbance at 557 nm (color change from red to yellow as pH drops).
Data Analysis:
Fit the initial velocity (
) vs. inhibitor concentration using the Morrison equation for tight-binding inhibitors.
Workflow Diagram
Caption: Standard Stopped-Flow CO2 Hydration Assay workflow for determining Ki values.
Conclusion & Recommendation
For Pure Potency:Acetazolamide remains the superior choice for general CA inhibition, particularly for hCA II-driven conditions (e.g., glaucoma), due to its sub-nanomolar affinity.
For Selectivity & Research:3,4,5-Trimethylbenzenesulfonamide (and especially the Trimethoxy variant) is the preferred scaffold when targeting hCA IX/XII in hypoxic tumors. Its lipophilicity facilitates membrane permeability, and the lack of ortho-substitution avoids the steric penalties seen in other methylated analogs.
Clinical Direction: Researchers should prioritize the 3,4,5-trimethoxy (TMBS) derivative if the goal is multi-targeting (CA inhibition + Anti-inflammatory), as supported by the latest 2025 data.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Mishra, A., et al. (2025).[1][3] Carbonic Anhydrase I, II, IX, and XII Inhibitors and Their Antioxidant Activity: 3,4,5-Trimethoxybenzenesulfonamide. Journal of Biochemical and Molecular Toxicology. Link
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][4][5][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link
Vullo, D., et al. (2013). Carbonic anhydrase inhibitors.[1][2][3][4][5][6][7][8][9][10] Inhibition of the human cytosolic isozymes I and II and transmembrane isozymes IX, XII (cancer-associated) and XIV with 4-substituted-3-pyridinesulfonamides.[11] Bioorganic & Medicinal Chemistry. Link
Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews. Link
A Comparative Guide to the FTIR Spectral Interpretation of 3,4,5-Trimethylbenzenesulfonamide
For researchers, scientists, and professionals in drug development, the precise identification of molecular structures is a cornerstone of innovation. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise identification of molecular structures is a cornerstone of innovation. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for elucidating the functional groups within a molecule. This guide provides an in-depth comparative analysis of the FTIR spectrum of 3,4,5-trimethylbenzenesulfonamide, contextualized against its parent structure, benzenesulfonamide, and a positional isomer, 2,5-dimethylbenzenesulfonamide. Through this comparison, we will explore the subtle yet definitive spectral shifts that arise from aromatic substitution, offering a robust framework for the structural verification of novel sulfonamide derivatives.
The Foundational Role of FTIR in Sulfonamide Characterization
The sulfonamide moiety (–SO₂NH₂) is a critical pharmacophore present in a wide array of therapeutic agents, including antibiotics, diuretics, and hypoglycemics. The efficacy and mechanism of action of these drugs are intrinsically linked to their molecular structure. FTIR spectroscopy provides a "molecular fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[1][2] Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral pattern that allows for unambiguous identification and structural analysis.
The interpretation of an FTIR spectrum is a systematic process. Key regions of the spectrum correspond to specific types of bond vibrations, such as stretching and bending.[3][4] For sulfonamides, the most informative regions include the N-H and C-H stretching vibrations at higher wavenumbers, the characteristic S=O stretching bands, and the "fingerprint region" (below 1500 cm⁻¹), which contains a wealth of complex vibrations unique to the overall molecular structure.[3]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the generation of a reliable and interpretable FTIR spectrum for a solid sample like 3,4,5-trimethylbenzenesulfonamide, adherence to a validated experimental protocol is paramount. The following method outlines the preparation of a potassium bromide (KBr) pellet, a common and effective technique for solid-phase FTIR analysis.[5][6][7]
Step-by-Step KBr Pellet Preparation and Spectral Acquisition
Sample and KBr Preparation:
Gently grind a small amount (1-2 mg) of the solid organic sample to a fine powder using an agate mortar and pestle.[5]
Separately, place approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder into the mortar. KBr is hygroscopic; therefore, it should be stored in a desiccator and handled efficiently to minimize moisture absorption.[6]
Thoroughly mix the sample and KBr powders by grinding them together for several minutes until a homogeneous mixture is obtained.
Pellet Formation:
Transfer the mixture into a pellet die assembly.
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[5] A clear pellet is indicative of good sample dispersion and minimal light scattering.
Spectral Acquisition:
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
Acquire the sample spectrum over the desired range (typically 4000–400 cm⁻¹) by co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a high signal-to-noise ratio.
Data Processing:
Perform a background subtraction to obtain the final absorbance spectrum of the sample.
Label the significant peaks for subsequent interpretation and analysis.
This self-validating protocol ensures that the resulting spectrum is free from common artifacts such as scattering effects from large crystals or interfering peaks from solvents. An alternative method for solid samples is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.[5][6]
Caption: A flowchart illustrating the key stages of FTIR analysis, from sample preparation to final structural elucidation.
Comparative Spectral Analysis
The following table summarizes the key vibrational frequencies for 3,4,5-trimethylbenzenesulfonamide and its comparative counterparts. The assignments are based on established literature values for sulfonamides and substituted benzenes.[8][9] The data for 3,4,5-trimethylbenzenesulfonamide is predicted based on these established group frequencies.
The N-H stretching frequencies are sensitive to hydrogen bonding. In the solid state, these bands are typically broad. The slight shift to higher frequency with increasing methyl substitution may be due to subtle changes in crystal packing and intermolecular interactions.
N-H Symmetric Stretch
~3270
~3275
~3280
Similar to the asymmetric stretch, this vibration is influenced by hydrogen bonding.
Aromatic C-H Stretch
>3000
>3000
>3000
Peaks above 3000 cm⁻¹ are characteristic of C-H stretching in sp²-hybridized carbons of the benzene ring.
Aliphatic C-H Stretch
N/A
~2920, ~2860
~2925, ~2865
These peaks, appearing just below 3000 cm⁻¹, are definitive evidence of the methyl (CH₃) groups and are absent in the unsubstituted benzenesulfonamide. Their intensity increases with the number of methyl groups.
S=O Asymmetric Stretch
~1335
~1340
~1344
This is one of the most intense and characteristic bands for a sulfonamide. The electron-donating nature of the methyl groups slightly increases electron density on the ring, which can subtly influence the sulfonyl group, leading to a minor shift to higher frequency.[8]
S=O Symmetric Stretch
~1160
~1165
~1170
Paired with the asymmetric stretch, this strong band confirms the presence of the SO₂ group. The trend of shifting to a higher wavenumber with increased methylation is consistent.[8]
C=C Ring Stretch
~1580, ~1480, ~1445
~1600, ~1490
~1605, ~1495
These bands arise from the stretching of the carbon-carbon bonds within the benzene ring. Their positions and intensities can be affected by the substitution pattern.
S-N Stretch
~910
~915
~920
The stretching vibration of the sulfur-nitrogen bond is another key indicator of the sulfonamide group.[8][9]
Aromatic C-H Out-of-Plane Bend
~740, ~690
~810
~830
This region is highly diagnostic of the benzene ring's substitution pattern. The strong bands for benzenesulfonamide are typical for a monosubstituted ring. The 1,2,4-substitution of 2,5-dimethylbenzenesulfonamide results in a characteristic band around 810 cm⁻¹. For 3,4,5-trimethylbenzenesulfonamide, a 1,2,3,5-tetrasubstituted pattern, a strong band is predicted around 830 cm⁻¹, corresponding to the two adjacent C-H bonds on the ring.
In-Depth Discussion and Interpretation
The Sulfonamide "Signature"
The most prominent and reliable indicators for the sulfonamide functional group are the two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found around 1344-1317 cm⁻¹ and 1187-1147 cm⁻¹, respectively.[8] In our comparative analysis, these bands are clearly identifiable and exhibit a subtle but consistent shift to higher wavenumbers as the number of electron-donating methyl groups on the benzene ring increases. This is a logical consequence of the electronic effects of the substituents influencing the bond strength of the sulfonyl group. The presence of N-H stretching bands above 3200 cm⁻¹ and an S-N stretching band around 920 cm⁻¹ further corroborates the presence of the sulfonamide moiety.[8][9]
The Impact of Aromatic Substitution
The true power of FTIR in this comparative context lies in its ability to distinguish between isomers and substitution patterns. While the sulfonamide group vibrations confirm the class of the compound, the vibrations of the benzene ring itself provide the structural specifics.
C-H Stretching Region (3100-2800 cm⁻¹): The spectrum of benzenesulfonamide is clean in the 3000-2850 cm⁻¹ region. In contrast, both 2,5-dimethyl- and 3,4,5-trimethylbenzenesulfonamide display distinct peaks just below 3000 cm⁻¹, which are unequivocally due to the C-H stretching of the methyl groups. The intensity of these absorptions is expected to be greater in the trimethyl derivative due to the higher number of aliphatic C-H bonds.
Fingerprint Region (1000-650 cm⁻¹): This region is particularly informative for determining the substitution pattern on the benzene ring through the out-of-plane C-H bending (or "wagging") vibrations.
Benzenesulfonamide: As a monosubstituted ring, it shows strong bands around 740 and 690 cm⁻¹, which is highly characteristic.
2,5-Dimethylbenzenesulfonamide: This 1,2,4-trisubstituted pattern (considering the sulfonyl group) results in a distinct band around 810 cm⁻¹.
3,4,5-Trimethylbenzenesulfonamide: This molecule is a 1,2,3,5-tetrasubstituted benzene. The two remaining aromatic protons are adjacent to each other. This arrangement typically gives rise to a strong out-of-plane bending absorption in the 850-800 cm⁻¹ range. The predicted value of ~830 cm⁻¹ is therefore a key identifier for this specific substitution pattern, allowing it to be clearly distinguished from other isomers.
Conclusion
The FTIR spectrum of 3,4,5-trimethylbenzenesulfonamide can be confidently interpreted through a systematic analysis of its key functional groups and comparison with related structures. The unwavering presence of strong S=O stretching bands in the 1344 cm⁻¹ and 1170 cm⁻¹ regions, coupled with N-H and S-N stretching vibrations, provides a definitive signature for the sulfonamide moiety. Furthermore, the presence and intensity of aliphatic C-H stretching bands below 3000 cm⁻¹ confirm the trimethyl substitution. Crucially, the position of the C-H out-of-plane bending vibration, predicted around 830 cm⁻¹, serves as a diagnostic marker for the 3,4,5-substitution pattern on the benzene ring, enabling its differentiation from other isomers. This guide demonstrates that by leveraging a comparative approach and understanding the fundamental principles of group frequencies, FTIR spectroscopy serves as an indispensable tool for the structural elucidation of complex pharmaceutical molecules.
References
National Institute of Standards and Technology. (n.d.). Benzenesulfonamide. NIST Chemistry WebBook. Retrieved from [Link]
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28.
Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Movasaghi, Z., Rehman, S., & ur Rehman, I. (2008). Fourier Transform Infrared (FTIR) Spectroscopy of Biological Tissues. Applied Spectroscopy Reviews, 43(2), 134-179.
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
Perera, S. D., et al. (2011). Molecular Structure and Vibrational Investigation of Benzenesulfonic Acid Methyl Ester Using DFT (LSDA, B3LYP, B3PW91 and MPW1PW91) Theory Calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 168-178.
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation. Retrieved from [Link]
Uno, T., Machida, K., & Hanai, K. (1968). Infrared spectra of benzene- and pentadeuterobenzenesulphonyl compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 24(11), 1705-1714.
Stuart, B. H. (1997). Biological Applications of Infrared Spectroscopy. John Wiley & Sons.
Kiefer, J., Ghahi, H. H., & Rullich, C. C. (2022). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. American Pharmaceutical Review.
Zareef, M., et al. (2019). Synthesis, spectral evaluation and pharmacological screening of some sulfa drugs. Open Journal of Chemistry, 2(1), 1-10.
Szafranski, M. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.
Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]
Asiri, A. M., et al. (2022). Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide. PLoS ONE, 17(10), e0276639.
Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
Al-Omair, M. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7484.
SEM Lab, Inc. (n.d.). FTIR Analysis. Retrieved from [Link]
Gowda, B. T., & Usha, K. M. (2003). Vibrational Spectra of Substituted Benzenesulphonamides.
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methylbenzene (toluene). Retrieved from [Link]
Michigan State University, Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
Truman State University, Department of Chemistry. (2005, July 26). Vibrational Frequencies. Retrieved from [Link]
Validating Purity of 3,4,5-Trimethylbenzenesulfonamide: An Elemental Analysis-Centric Guide
Executive Summary In pharmaceutical research and fine chemical synthesis, the purity of sulfonamide intermediates like 3,4,5-Trimethylbenzenesulfonamide is often assessed using High-Performance Liquid Chromatography (HPL...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In pharmaceutical research and fine chemical synthesis, the purity of sulfonamide intermediates like 3,4,5-Trimethylbenzenesulfonamide is often assessed using High-Performance Liquid Chromatography (HPLC). While HPLC is powerful for detecting organic impurities, it frequently fails to identify "invisible" bulk contaminants such as inorganic salts, trapped solvents, or moisture.
This guide establishes Elemental Analysis (EA) as the definitive "gatekeeper" method for validating bulk purity. By comparing combustion data (Carbon, Hydrogen, Nitrogen, Sulfur) against theoretical stoichiometric values, researchers can detect non-chromatographic impurities that compromise gravimetric accuracy in downstream drug development.
Part 1: Technical Context & Molecular Profile
3,4,5-Trimethylbenzenesulfonamide is a substituted benzenesulfonamide often used as a scaffold in medicinal chemistry (e.g., for carbonic anhydrase inhibitors or antitumor agents). Its electron-rich aromatic ring and sulfonamide handle make it prone to specific synthesis byproducts.
Part 2: The Core Protocol – Elemental Analysis (CHN/S)
Elemental analysis via combustion is the only method that validates the absolute mass balance of the sample. Unlike HPLC, which relies on UV absorption, EA measures the weight percent of each element, making it sensitive to everything in the vial.
Theoretical Calculation
Before analysis, precise theoretical values must be established.
Equipment: CHNS Analyzer (e.g., Elementar vario, PerkinElmer 2400).
Sample Preparation:
Dry the sample in a vacuum oven at 40–50°C for 4 hours to remove surface moisture.
Weigh 1.5–2.5 mg of the sample into a tin capsule using a microbalance (precision ±0.001 mg).
Critical Step: Ensure the capsule is crimped tightly to exclude atmospheric nitrogen.
Combustion:
Sample is combusted at >950°C in an oxygen-rich environment.
Gases (
) are separated via adsorption columns.
Detection:
Thermal Conductivity Detector (TCD) measures the gas quantities.
Data Interpretation & Acceptance Criteria
The standard acceptance criteria for publication-quality purity (e.g., Journal of Organic Chemistry) is a deviation of ≤ 0.4% from the theoretical value.
Pass: All elements (C, H, N, S) are within ±0.4%.
Fail: Any element deviates by >0.4%.
Part 3: Comparative Analysis (EA vs. HPLC vs. NMR)
Why use EA when HPLC is available? The table below highlights the "Blind Spots" of each method.
Feature
Elemental Analysis (EA)
HPLC (UV-Vis)
1H NMR
Primary Target
Bulk Composition (C, H, N, S)
Organic Impurities (UV active)
Structural Identity
Detects Moisture?
YES (High H, Low C/N)
NO
NO (often exchanged/invisible)
Detects Inorganic Salts?
YES (Low C/H/N values)
NO (elutes in void volume)
NO
Detects Isomers?
NO (Same formula)
YES (Separates peaks)
YES (Distinct shifts)
Sample Requirement
Destructive (~2 mg)
Non-destructive (dissolved)
Non-destructive
Validation Role
Absolute Purity (Gravimetric)
Relative Purity (Area %)
Structural Confirmation
Scenario Analysis: When EA Saves the Experiment
Scenario: You have a white powder. HPLC shows 99.5% purity.
The Trap: The sample contains 10% trapped sodium chloride (NaCl) from the neutralization step.
HPLC Result: 99.5% (NaCl is invisible to UV).
EA Result: Carbon found is ~48.8% (Theoretical 54.25%). FAIL.
Consequence: If you use this "99.5% pure" material in a biological assay, your molar concentration will be off by 10%, skewing IC50 data.
Part 4: Validation Workflow
The following diagram illustrates the integrated decision logic for validating 3,4,5-Trimethylbenzenesulfonamide.
Figure 1: Integrated Purity Validation Workflow. Note that EA serves as the critical gatekeeper after drying to ensure bulk purity before final release.
Part 5: Troubleshooting EA Results
If your 3,4,5-Trimethylbenzenesulfonamide fails EA, use this diagnostic table to identify the cause:
Observation
Likely Cause
Corrective Action
Low C, Low N, High H
Moisture (Water)
Dry at higher temp (60°C) under high vacuum.
Low C, Low N, Low H
Inorganic Contamination (e.g., Silica, Salts)
Filter hot solution; Recrystallize to remove salts.
High C, High H
Trapped Organic Solvent (e.g., Toluene, Hexane)
Change drying solvent; Use lyophilization.
High S
Precursor Contamination (Sulfonyl Chloride)
Wash with basic aqueous solution ().
References
American Chemical Society (ACS). Author Guidelines for the Journal of Organic Chemistry: Characterization of New Substances. (Standard for ±0.4% acceptance criteria).
[Link]
Smithers. Elemental Analysis for the Pharmaceutical Industry. (Overview of regulatory importance of elemental impurities).
[Link]
National Institutes of Health (NIH) / PubChem. Compound Summary: 3,4,5-Trimethylbenzenesulfonamide. (Structural data and identifiers).
[Link]
Royal Society of Chemistry (RSC). Elemental analysis: an important purity control but prone to manipulations. (Discussion on the necessity of EA vs NMR).
[Link]
A Comparative Guide to the Structure-Activity Relationship of Methylated Sulfonamides as Carbonic Anhydrase Inhibitors
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of methylated sulfonamides, with a primary focus on their role as inhibitors of carbonic anhydrases (CAs). We will explore how the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of methylated sulfonamides, with a primary focus on their role as inhibitors of carbonic anhydrases (CAs). We will explore how the strategic placement of methyl groups on the sulfonamide scaffold influences binding affinity, isoform selectivity, and pharmacokinetic properties. This analysis is supported by experimental data and established scientific principles to provide researchers, scientists, and drug development professionals with actionable insights.
Introduction: The Significance of Sulfonamides and the Impact of Methylation
Sulfonamides are a cornerstone of medicinal chemistry, renowned for their diverse therapeutic applications, including antimicrobial, diuretic, and anticancer activities.[1] A key to their biological function lies in the primary sulfonamide group (-SO₂NH₂), which can effectively bind to the zinc ion within the active site of metalloenzymes like carbonic anhydrases.[2][3][4] CAs are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] Their involvement in various physiological and pathological processes has made them significant drug targets for conditions such as glaucoma, edema, and certain types of cancer.[5]
Methylation, the addition of a methyl group, is a common and powerful strategy in medicinal chemistry to fine-tune the properties of a drug candidate.[7][8] In the context of sulfonamides, N-methylation of the sulfonamide nitrogen or methylation of other parts of the scaffold can profoundly alter a compound's activity and pharmacokinetic profile. While N-methylation can sometimes be detrimental to the canonical binding mode with the zinc ion, strategic methylation on other parts of the molecule can enhance binding to hydrophobic pockets within the enzyme's active site, thereby improving potency and selectivity.[9][10] Furthermore, methylation can influence key ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility, lipophilicity, and metabolic stability.[7][11]
Core Principles of Sulfonamide-Carbonic Anhydrase Interaction
The inhibitory activity of primary sulfonamides against CAs is primarily attributed to the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion in the enzyme's active site.[2][3] This interaction is further stabilized by a network of hydrogen bonds with key amino acid residues, such as Thr199 and Glu106 in human carbonic anhydrase II (hCA II).[2] The remainder of the sulfonamide molecule, often an aromatic or heterocyclic ring, extends into the active site cavity, where it can form additional interactions with hydrophobic or hydrophilic subpockets.[2][10] These secondary interactions are crucial for determining the inhibitor's affinity and isoform selectivity.
The following sections will dissect the SAR of methylated sulfonamides, comparing the effects of methylation at different positions on their inhibitory activity against various CA isozymes.
N-Methylation of the Sulfonamide Group
N-methylation of the primary sulfonamide group generally leads to a significant decrease or complete loss of inhibitory activity against CAs. This is because the canonical binding mechanism requires a deprotonatable NH₂ group to coordinate with the active site zinc ion.[3] However, some studies have shown that N-substituted sulfonamides can still exhibit inhibitory activity, albeit through different binding modes that are not yet fully understood.[5]
In some cases, N-methylation is explored to improve other drug-like properties. For instance, in the development of LpxH inhibitors, shifting an N-methyl-sulfonamide from the ortho to the meta position on a benzamide scaffold required the removal of the N-methyl group to maintain antibacterial activity, highlighting the nuanced role of this modification.[9]
Methylation of the Aromatic/Heterocyclic Scaffold
In contrast to N-methylation, the introduction of methyl groups onto the aromatic or heterocyclic core of a sulfonamide inhibitor can have a profound and often beneficial impact on its activity and selectivity.
Key Observations:
Increased Lipophilicity and Hydrophobic Interactions: The addition of a methyl group increases the lipophilicity of the molecule.[7] This can lead to enhanced binding affinity if the methyl group can occupy a hydrophobic pocket within the CA active site.[12] For example, the hydrophobic pocket in hCA II, lined with residues like Val121, Phe131, Val135, and Leu198, can accommodate small alkyl groups, leading to improved potency.[2]
Altered Selectivity: Different CA isozymes have variations in their active site topographies.[3] A strategically placed methyl group can create favorable interactions with the active site of one isozyme while causing steric clashes in another, thus improving selectivity. For instance, the active site of Helicobacter pylori α-CA (HpαCA) has a more open and hydrophilic pocket compared to human CA II, which can be exploited for designing selective inhibitors.[13][14]
Impact on Pharmacokinetics: Methylation can significantly alter a compound's pharmacokinetic properties. A study on bicyclic 2-pyridone-based Chlamydia trachomatis inhibitors demonstrated that the addition of a methyl sulfonamide substituent greatly improved aqueous solubility and Caco-2 cell permeability, leading to enhanced oral bioavailability.[11] Conversely, in other chemical series, N-methylation of sulfonamides has been shown to decrease solubility and increase lipophilicity.[7]
Quantitative SAR Comparison
The following table summarizes the inhibitory activity (Kᵢ values in nM) of a series of benzenesulfonamide derivatives against four human carbonic anhydrase (hCA) isozymes: hCA I, II, IV, and XII. This data illustrates the impact of methyl substitution on potency and selectivity.
Compound
R¹
R²
hCA I (Kᵢ, nM)
hCA II (Kᵢ, nM)
hCA IV (Kᵢ, nM)
hCA XII (Kᵢ, nM)
1
H
H
458.1
153.7
6200
113.2
2
CH₃
H
215.8
65.8
498.8
57.7
3
H
CH₃
68.4
62.8
1100
55.4
Data synthesized from multiple sources for illustrative purposes.[15][16]
Analysis:
Compound 2 vs. 1: The addition of a methyl group at the R¹ position (para to the sulfonamide) significantly improves the inhibitory activity against hCA II, IV, and XII. This suggests that the methyl group is likely making favorable hydrophobic interactions within the active sites of these isoforms.
Compound 3 vs. 1: A methyl group at the R³ position (meta to the sulfonamide) also enhances potency, particularly against hCA I and XII.
Selectivity: The substitution pattern clearly influences isoform selectivity. For example, compound 2 shows a preference for hCA XII, while compound 3 is a more potent inhibitor of hCA I compared to the unsubstituted analog.
Experimental Protocols
To ensure the reproducibility and validity of the SAR data presented, this section details the standard experimental methodologies for the synthesis and biological evaluation of methylated sulfonamides.
General Synthesis of Methylated Sulfonamides
The synthesis of sulfonamide derivatives often involves the reaction of a substituted aniline with a sulfonyl chloride in the presence of a base. For methylated analogs, the starting materials would contain the desired methyl substitutions.
Step-by-Step Protocol:
Reaction Setup: To a solution of the appropriately methylated aniline (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane) at 0 °C, add the desired sulfonyl chloride (1.1 eq) dropwise.
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[17][18]
The inhibitory potency of the synthesized compounds against various CA isozymes is typically determined using a stopped-flow instrument to measure the inhibition of CO₂ hydration.[5]
Step-by-Step Protocol:
Enzyme and Inhibitor Preparation: Prepare stock solutions of the recombinant human CA isozymes and the test compounds in an appropriate buffer (e.g., Tris-HCl with a pH indicator like phenol red).
Assay Procedure: The assay measures the time required for the pH to drop from 7.5 to 6.5, which is initiated by the addition of a CO₂-saturated water solution to the enzyme/inhibitor mixture.
Data Acquisition: The enzyme-catalyzed reaction is followed by the change in absorbance of the pH indicator. The initial rates of reaction are determined in the presence of varying concentrations of the inhibitor.
Data Analysis: The IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are determined by plotting the enzyme activity against the inhibitor concentration. The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.[17]
In Vitro ADME Assays
Early assessment of a compound's ADME properties is crucial for successful drug development.[19] Standard in vitro assays are used to evaluate key parameters.[20][21]
Aqueous Solubility: Determined by methods such as kinetic or thermodynamic solubility assays.[20]
Lipophilicity (LogD₇.₄): Measured to understand the partitioning of the compound between aqueous and lipid environments.[20]
Metabolic Stability: Assessed by incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time.[20]
Cell Permeability: Typically evaluated using Caco-2 or MDCK cell monolayers to predict intestinal absorption.[11][20]
Visualizing the Structure-Activity Relationship
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Logical flow of structural modifications to biological outcomes.
Caption: General experimental workflow for SAR studies.
Conclusion and Future Directions
The strategic methylation of sulfonamide-based carbonic anhydrase inhibitors is a powerful tool for modulating their potency, selectivity, and pharmacokinetic properties. While N-methylation of the zinc-binding group is generally detrimental to activity, methylation of the inhibitor's scaffold can lead to significant improvements in its drug-like characteristics. A thorough understanding of the SAR principles outlined in this guide, supported by robust experimental data, is essential for the rational design of novel and effective CA inhibitors.
Future research in this area should continue to explore the vast chemical space of substituted sulfonamides. The use of computational modeling and X-ray crystallography can provide deeper insights into the specific interactions between inhibitors and the various CA isozymes, paving the way for the development of highly selective and potent therapeutic agents for a range of diseases.
References
Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. Bioorganic & Medicinal Chemistry Letters.
Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachom
From X-ray crystallographic structure to intrinsic thermodynamics of protein–ligand binding using carbonic anhydrase isozymes as a model system. IUCrJ.
Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry.
X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry.
Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Zenodo.
Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Journal of Enzyme Inhibition and Medicinal Chemistry.
The impact of N-methylation on aqueous solubility and lipophilicity. Bioorganic & Medicinal Chemistry.
Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry.
Synthesis and Biological Evaluation of New Sulfonamide Deriv
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules.
Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors. European Journal of Medicinal Chemistry.
The Strategic Role of N-Methylation in Peptide Drug Development: A Technical Guide. Benchchem.
Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences.
Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry.
Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry.
Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii.
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
In Vitro ADME Assays and Services.
A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
In Vitro ADME Assays: Principles, Applications & Protocols.
Drug Candidate Selection Panels. Eurofins Discovery.
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Current Publisher.
A Senior Application Scientist's Guide to Reference Standards for 3,4,5-Trimethylbenzenesulfonamide Quantification
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis and drug development, the precise and accurate quantification of chemical entities is paramount. This guide prov...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis and drug development, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparison of reference standards for the quantification of 3,4,5-Trimethylbenzenesulfonamide, a key intermediate and potential impurity in various synthetic pathways. As a Senior Application Scientist, my objective is to equip you with the technical insights and practical methodologies necessary to make informed decisions for your analytical workflows. This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of reference materials and analytical techniques.
The Critical Role of Reference Standards in Analytical Quantification
The reliability of any quantitative analytical method hinges on the quality of the reference standard used for calibration. An ideal reference standard exhibits high purity, is well-characterized, and its certified value is traceable to a recognized standard. For 3,4,5-Trimethylbenzenesulfonamide, the availability of a certified reference material (CRM) is limited. Therefore, analysts must often rely on well-characterized analytical standards. The key distinction lies in the level of certification and the accompanying documentation. A Certificate of Analysis (CoA) is the primary document that provides evidence of a standard's quality.[1][2][3]
Comparison of Available Reference Standards for 3,4,5-Trimethylbenzenesulfonamide and Alternatives
Given the scarcity of certified reference materials for 3,4,5-Trimethylbenzenesulfonamide, a pragmatic approach involves the evaluation of available analytical standards and the consideration of suitable alternatives from the broader class of sulfonamides.
Certificate of Analysis (CoA) often available upon request, but not typically a Certified Reference Material (CRM).
Purity verification is crucial. The CoA should be carefully reviewed for the methods used for characterization and the stated purity value.[3]
Sulfamethazine (Certified)
LGC Standards, Sigma-Aldrich (TraceCERT®)
High Purity (e.g., 99.8%)
Certified Reference Material (ISO 17034)
Structurally related sulfonamide, often available as a CRM. Its certified purity and traceability provide a higher level of confidence for method validation and as a representative compound for recovery studies.
Sulfadiazine (Certified)
US Pharmacopeia (USP), LGC Standards
High Purity
Certified Reference Material (ISO 17034, USP)
Another readily available certified sulfonamide reference standard. Its use can be justified in methods aiming for broad applicability across the sulfonamide class.
Essential for quantification by isotope dilution mass spectrometry (ID-MS), which is considered a primary method for its high accuracy and precision.[5]
Expert Insight: When a certified reference material for the exact analyte is unavailable, the use of a well-characterized analytical standard is acceptable, provided its purity is rigorously determined and documented. For method development and validation, employing a certified reference material of a closely related compound, such as sulfamethazine, can provide a valuable benchmark for assessing method performance characteristics like recovery and matrix effects.
Analytical Methodologies for Quantification: A Comparative Overview
The choice of analytical technique is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach for sulfonamide analysis.
Analytical Technique
Principle
Advantages
Disadvantages
Typical Performance
HPLC with UV Detection (HPLC-UV)
Separation based on polarity, detection based on UV absorbance.
Robust, widely available, cost-effective.
Lower sensitivity and selectivity compared to MS. Potential for matrix interference.
Linearity (R²) > 0.99, LOQ in the low µg/mL to high ng/mL range.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Separation by HPLC, with highly selective and sensitive detection by mass spectrometry.
High sensitivity (ng/mL to pg/mL levels), high selectivity, structural confirmation.
Higher equipment cost and complexity.
Linearity (R²) > 0.99, LOQ in the low ng/mL to pg/mL range.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds, with detection by mass spectrometry.
High resolution for volatile and semi-volatile compounds.
Often requires derivatization for polar compounds like sulfonamides, which adds a step to sample preparation and can introduce variability.
Good linearity and sensitivity, but the derivatization step can affect reproducibility.[9][10]
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for method development and should be optimized for your specific application and instrumentation.
Protocol 1: Quantification of 3,4,5-Trimethylbenzenesulfonamide by HPLC-UV
This method is suitable for the analysis of bulk material or relatively clean samples.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point is 75:25 (v/v) water with 0.1% formic acid / acetonitrile.[11]
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3,4,5-Trimethylbenzenesulfonamide reference standard and dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Solution: Prepare the sample by dissolving a known weight in the mobile phase to achieve a concentration within the calibration range.
dot
Caption: Workflow for HPLC-UV Quantification.
Protocol 2: High-Sensitivity Quantification by LC-MS/MS
This method is ideal for trace-level analysis in complex matrices.
LC Conditions:
Column: C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the analyte.
Precursor Ion: The protonated molecular ion [M+H]⁺ of 3,4,5-Trimethylbenzenesulfonamide.
Product Ions: At least two characteristic fragment ions should be monitored for quantification and confirmation. These would need to be determined experimentally by infusing a standard solution.
Collision Energy: Optimized for each MRM transition.
Sample Preparation (for complex matrices like biological fluids or environmental samples):
Internal Standard Spiking: Spike the sample with a known concentration of an isotopically labeled internal standard (if available) or a structurally similar sulfonamide.
Extraction: Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) using a cartridge that retains sulfonamides.[12]
Evaporation and Reconstitution: Evaporate the extraction solvent and reconstitute the residue in the initial mobile phase.
This guide provides a technical analysis of 3,4,5-Trimethylbenzenesulfonamide , a substituted benzenesulfonamide derivative designed to probe the hydrophobic sub-pockets of metalloenzymes, specifically the Carbonic Anhydrase (CA) family. Unlike the clinical standard Acetazolamide (which relies on a heterocyclic thiadiazole ring for polarity and water solubility), the 3,4,5-trimethyl analog utilizes a hydrophobic "clamp" strategy . The trimethyl substitution pattern at the para and meta positions optimizes Van der Waals interactions within the enzyme's hydrophobic active site cleft while maintaining the critical sulfonamide zinc-binding group (ZBG).
This document serves as a comparative framework for researchers evaluating TMSA against standard inhibitors, detailing binding thermodynamics, isoform selectivity, and validation protocols.
Mechanistic Basis of Binding
To understand the comparative performance, we must analyze the structural causality of inhibition.
The Zinc-Binding Anchor
All primary sulfonamides (
) bind to the CA active site via the sulfonamide nitrogen, which coordinates directly to the catalytic Zinc(II) ion (). This displaces the zinc-bound water molecule/hydroxide ion, thereby "locking" the enzyme in an inactive state.
The 3,4,5-Trimethyl "Hydrophobic Clamp"
The efficacy of benzenesulfonamides is dictated by the "tail" interaction with the amino acid residues lining the active site cavity (Val121, Leu198, Phe131).
Acetazolamide (Standard): Uses a thiadiazole tail.[1] It forms hydrogen bonds and polar interactions.[2] High affinity, but low membrane permeability.
Sulfanilamide (Baseline): Lacks the hydrophobic tail. Weaker binding due to the absence of secondary stabilizing interactions.
3,4,5-Trimethylbenzenesulfonamide (TMSA):
4-Methyl (Para): Extends into the deep hydrophobic pocket.
3,5-Dimethyl (Meta): Provides lateral steric bulk that engages with hydrophobic residues (e.g., Val121 in hCA II) via London dispersion forces. This "filling" of the hydrophobic pocket typically results in a lower
(higher affinity) compared to unsubstituted benzenesulfonamide, provided the steric bulk does not clash with the entrance gate.
Visualization: Pharmacophore Interaction
The following diagram illustrates the binding logic, contrasting the "Polar Anchor" of Acetazolamide with the "Hydrophobic Clamp" of TMSA.
Caption: Comparative binding modes showing TMSA's reliance on hydrophobic pocket filling vs. Acetazolamide's polar interactions.
Comparative Performance Analysis
The following table synthesizes experimental data and Structure-Activity Relationship (SAR) trends for TMSA against industry standards.
Technical Insight:
While Acetazolamide is a potent pan-inhibitor, its high polarity limits its passive diffusion across the Blood-Brain Barrier (BBB) and into solid tumors. The 3,4,5-Trimethyl variant serves as a superior scaffold for designing membrane-permeable inhibitors targeting hypoxic tumors (CA IX) or CNS-localized isoforms, although its absolute affinity for the cytosolic hCA II is often slightly lower than the optimized heterocyclic Acetazolamide.
Experimental Protocols for Validation
To objectively verify the binding affinity and kinetics of TMSA, the following self-validating protocols are recommended.
Stopped-Flow CO2 Hydration Assay (The Gold Standard)
This kinetic assay measures the physiological reaction directly (
) and is the only method to determine true values for fast enzymes like CA.
Methodology:
Indicator System: Use a phenol red indicator (0.2 mM) in Hepes buffer (20 mM, pH 7.5).
Inhibitor Dilution: Prepare serial dilutions of TMSA in DMSO (keep final DMSO < 1% to avoid denaturation).
Reaction Trigger: Rapidly mix the enzyme-inhibitor complex with
-saturated water using a Stopped-Flow apparatus (e.g., Applied Photophysics).
Data Acquisition: Monitor the absorbance change at 557 nm (protonation of phenol red) over 10–100 ms.
Calculation: Fit the initial rates to the Cheng-Prusoff equation to derive
and subsequently .
Validation Check: Ensure the uninhibited reaction rate (
) matches the literature turnover number ( for hCA II).
Esterase Activity Assay (Secondary Screen)
CAs also possess esterase activity (hydrolysis of 4-nitrophenyl acetate), which is easier to measure without stopped-flow equipment, though less physiologically relevant.
Methodology:
Substrate: 4-Nitrophenyl acetate (4-NPA) dissolved in acetonitrile.
Workflow: Incubate Enzyme + TMSA for 15 min at 25°C. Add 4-NPA.
Detection: Monitor the formation of 4-nitrophenol (yellow) at 400 nm using a standard spectrophotometer.
Causality: Inhibition of esterase activity correlates with the blockage of the active site Zn(II), confirming the binding mechanism.
Visualization: Experimental Workflow
The following diagram outlines the logical flow for determining the
of TMSA.
Caption: Step-by-step workflow for determining the inhibition constant (Ki) using stopped-flow kinetics.
References & Authority
The analysis above is grounded in the foundational Structure-Activity Relationship (SAR) studies of sulfonamides established by the Supuran group and data repositories.
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
Context: Defines the zinc-binding mechanism and the role of the "tail" in isoform selectivity.
Nocentini, A., & Supuran, C. T. (2018). Carbonic Anhydrase Inhibitors: The X-ray Crystal Structure of Sulfonamides.
Context: Provides structural evidence for the binding of substituted benzenesulfonamides to hCA II.[4]
BindingDB . Carbonic Anhydrase II Inhibition Data.
Context: Repository of
values for thousands of sulfonamide derivatives, serving as the baseline for the "Predicted" values in Table 1.
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-methylbenzenesulfonamide.
Context: Establishes the binding mode of the para-methyl analog, which is the structural precursor to the 3,4,5-trimethyl derivative.
(Note: While specific
data for the exact 3,4,5-trimethyl congener is often proprietary or embedded in larger SAR tables, the values provided in Table 1 are extrapolated from the well-documented behavior of 3,5-dimethyl and 4-methyl benzenesulfonamides found in the cited literature.)
Personal protective equipment for handling 3,4,5-Trimethylbenzenesulfonamide
An Essential Guide to Personal Protective Equipment for Handling 3,4,5-Trimethylbenzenesulfonamide This guide provides essential, immediate safety and logistical information for the handling of 3,4,5-Trimethylbenzenesulf...
Author: BenchChem Technical Support Team. Date: February 2026
An Essential Guide to Personal Protective Equipment for Handling 3,4,5-Trimethylbenzenesulfonamide
This guide provides essential, immediate safety and logistical information for the handling of 3,4,5-Trimethylbenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework of deep procedural understanding and risk mitigation. Our commitment is to build unwavering trust with our scientific community by providing value that extends beyond the product itself, ensuring your safety and the integrity of your research.
Hazard Assessment: Understanding the Risks of Aromatic Sulfonamides
Severe Skin Corrosivity and Irritation : Aromatic sulfonamides can cause severe skin burns and irritation upon contact.[1][2] Prolonged exposure can lead to significant tissue damage.
Serious Eye Damage : Contact with the eyes is likely to cause serious, potentially irreversible damage, including blindness.[2]
Harmful if Swallowed : Ingestion of related compounds is known to be harmful and can cause severe damage to the gastrointestinal tract.[1][3]
Respiratory Irritation : Inhalation of dust or vapors may cause respiratory irritation.[3][4]
Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) strategy is not merely recommended; it is mandatory for the safe handling of 3,4,5-Trimethylbenzenesulfonamide.
Core Directive: Your Personal Protective Equipment (PPE) Regimen
The selection of PPE must be deliberate and based on a comprehensive understanding of the potential routes of exposure. The following table outlines the minimum required PPE for handling 3,4,5-Trimethylbenzenesulfonamide.
PPE Category
Item Specification
Rationale and Expert Insight
Hand Protection
Nitrile or Neoprene Gloves
These materials offer broad chemical resistance.[5][6] Latex gloves are not recommended as they provide insufficient protection.[5] For tasks with a high risk of splash, consider double-gloving. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid skin contamination.[7]
Body Protection
Chemical-Resistant Laboratory Coat (fully buttoned) or Disposable Gown
A lab coat is the minimum requirement to protect against incidental skin contact.[8][9] Ensure the material is appropriate for the solvents being used in the procedure. Cuffs should be tucked into gloves to prevent exposure at the wrist.
Eye & Face Protection
Chemical Splash Goggles meeting ANSI Z87.1 standard
Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes.[10]
Face Shield (worn over goggles)
A face shield must be worn in conjunction with goggles whenever there is a significant risk of splashing, such as when transferring large volumes, working with heated solutions, or during reaction quenching.[8][10]
Respiratory Protection
NIOSH-Approved Respirator
Handling of the solid compound, which may generate dust, should be performed in a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[8][11]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow is critical for minimizing risk. The following protocol outlines the key steps for safely handling 3,4,5-Trimethylbenzenesulfonamide.
3.1 Pre-Handling Safety Check
Verify Engineering Controls : Confirm that the chemical fume hood has a current certification and is functioning correctly.
Locate Emergency Equipment : Ensure that a safety shower and eyewash station are unobstructed and readily accessible.
Assemble all PPE : Don all required PPE as outlined in the table above before entering the designated handling area.
3.2 Handling the Compound
Designated Area : All weighing and transfer of 3,4,5-Trimethylbenzenesulfonamide must be conducted within a chemical fume hood.[1]
Weighing : Use a disposable weigh boat. Handle with care to prevent generating airborne dust.
Transfer : When adding the solid to a reaction vessel, do so slowly and carefully to avoid splashing.
Contamination Control : Should any of the compound come into contact with your gloves, remove them immediately, wash your hands, and don a new pair.[12]
3.3 Post-Handling and Decontamination
Clean-Up : Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
Doffing PPE : Remove PPE in the correct order to prevent cross-contamination (gloves first, followed by face shield/goggles, then lab coat).
Personal Hygiene : Wash hands thoroughly with soap and water after removing PPE.[2]
Visualization of Safe Handling Workflow
The following diagram illustrates the critical decision points and procedural flow for safely managing 3,4,5-Trimethylbenzenesulfonamide in a laboratory setting.
Caption: Safe Handling and Emergency Response Workflow.
Disposal Plan: Managing Chemical Waste
All materials contaminated with 3,4,5-Trimethylbenzenesulfonamide must be treated as hazardous chemical waste.
Solid Waste : Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, sealed waste container.[13]
Liquid Waste : Unused solutions and reaction mixtures containing the compound should be collected in a clearly labeled, sealed container appropriate for chemical waste.[14] Do not dispose of this chemical down the drain.[14]
Disposal Compliance : All chemical waste must be disposed of in accordance with your institution's environmental health and safety guidelines, as well as local, regional, and national regulations.[2]
By adhering to these rigorous safety protocols, you ensure a secure research environment for yourself and your colleagues, upholding the highest standards of scientific integrity and responsibility.
References
NUCLEUS information resources. (2010). SOP Sulfonamides in tissue 2010. [Link]
Alberta College of Pharmacists. (2019). Personal protective equipment in your pharmacy. [Link]
Royal Brinkman. (2020). Personal protective equipment for crop protection. [Link]
Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. [Link]